1-Nonen-3-ol

Catalog No.
S1893626
CAS No.
21964-44-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonen-3-ol

CAS Number

21964-44-3

Product Name

1-Nonen-3-ol

IUPAC Name

non-1-en-3-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3

InChI Key

DWUPJMHAPOQKGJ-UHFFFAOYSA-N

SMILES

CCCCCCC(C=C)O

Canonical SMILES

CCCCCCC(C=C)O

The exact mass of the compound 1-Nonen-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Nonen-3-ol odor profile description sensory characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Odor Profile and Sensory Characteristics

The table below summarizes the organoleptic properties of 1-Nonen-3-ol as described in flavor and fragrance industry databases and peer-reviewed research.

Characteristic Description
Odor Type Earthy [1]
Odor Description Intensely oily, creamy, green, earthy, and mushroom-like [1].
Odor at 100% Intensely oily, creamy, green, earthy mushroom [1].
Other Descriptions Oily-creamy with somewhat green, earthy mushroom undertones [1].
Flavor Type Earthy [1].
Taste Description Earthy, mushroom, green [1].
Contextual Identification Detected as a volatile compound contributing to the aroma profile of dry dog food [2].

Quantitative Data and Analytical Detection

This compound has been identified and measured in complex samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Table: Quantitative Detection in a Study on Dry Dog Food This study used a modified headspace solid-phase microextraction (SPME) method followed by GC-MS to analyze volatile compounds [2].

Sample Code Average Concentration (Mean ± SD)
MF 0.07 ± 0.02
CD 0.07 ± 0.01
FD 0.07 ± 0.01
WSD 0.09 ± 0.00

Note: The concentration values are relative and based on the semi-quantification methods of the cited study. MF, CD, FD, and WSD refer to different dog food diets tested [2].

Olfactory Receptor Binding Mechanisms

The perception of this compound's odor, like that of all smells, begins when the volatile molecule binds to olfactory receptors (ORs) in the nose.

G O Odorant Molecule (this compound) OR Olfactory Receptor (Class A GPCR) O->OR Binds to ECL Regions G G-protein (Gₒₗf/Gₛ) OR->G Activates AC Adenylate Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP Converts ATP to CNG Cyclic Nucleotide- Gated Ion Channel Opens cAMP->CNG Binds to D Depolarization (Influx of Na⁺/Ca²⁺) CNG->D Causes AP Action Potential (Neural Signal to Brain) D->AP Initiates

Olfactory signal transduction pathway initiated by odorant binding.

  • Receptor Structure: Olfactory receptors are G protein-coupled receptors (GPCRs) with seven transmembrane domains (7TM) [3] [4].
  • Binding Mechanism: Odorant molecules bind to specific sites on the receptor, primarily within the extracellular loop (ECL) regions. Structural studies show that changes in ECL3 can be critical for receptor activation [4].
  • Signal Transduction: Binding activates a G-protein, which triggers an enzymatic cascade. This leads to the opening of ion channels, depolarizing the neuron and generating an electrical signal to the brain [3].

Experimental Protocols for Analysis

For researchers aiming to study volatile organic compounds like this compound, here are standard methodologies derived from the search results.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with SPME This is a widely used method for extracting, separating, and identifying volatile compounds from complex samples [2].

  • Sample Preparation: The solid sample (e.g., pet food, animal tissue) is typically homogenized.
  • Volatile Extraction: A Solid-Phase Microextraction (SPME) fiber is exposed to the sample's headspace to adsorb volatile compounds. This is a solvent-free extraction technique.
  • GC-MS Analysis:
    • The compounds are desorbed from the fiber into the hot injection port of the GC.
    • The GC separates the volatiles based on their affinity for the stationary phase.
    • The MS detector identifies each separated compound by its unique mass fragmentation pattern.
  • Sensory Correlation: The quantitative data from GC-MS can be correlated with descriptive sensory analysis data from human panels to identify which compounds contribute significantly to an overall odor [5] [2].

2. Olfactory Receptor Deorphanization This refers to the process of pairing an orphan olfactory receptor with its activating ligand(s) [4].

  • Receptor Expression: The candidate human olfactory receptor gene is cloned and expressed in a heterologous cell system (e.g., Human Embryonic Kidney - HEK cells).
  • Screening: The cells are exposed to a library of odorant molecules.
  • Response Measurement: Activation of the receptor is measured using calcium-sensitive dyes or other electrophysiological methods that indicate a cellular response.
  • Validation: A response to a specific odorant, like this compound, "deorphanizes" the receptor and confirms the ligand-receptor pair.

Conclusion

References

safety data sheet 1-Nonen-3-ol GHS classification

Author: Smolecule Technical Support Team. Date: February 2026

GHS Classification and Hazard Details

The table below consolidates the GHS classification and hazard information from the safety data sheets.

GHS Hazard Class Category Hazard Statement Pictogram Precautionary Statements

| Flammable liquids | Combustible liquid [1] [2] | H227: Combustible liquid [1] [2] | Not specified | P210, P280, P370+P378, P501 (as listed by one supplier) [2]. P403+P235: Store in a well-ventilated place. Keep cool [1]. |

Most sources indicate that 1-Nonen-3-ol is not classified for other health hazards like acute toxicity, skin corrosion, or serious eye damage [1]. However, one supplier's Safety Data Sheet (SDS) advises that the substance may cause respiratory irritation, skin irritation, and eye irritation [3].

Physical and Chemical Properties

The following table details key physicochemical properties for this compound, which are crucial for risk assessment and safe handling.

Property Value / Description
Physical State Clear, colorless liquid [1]
Molecular Formula / Weight C9H18O / 142.24 g/mol [4] [1] [2]
Boiling Point 192°C - 195°C [4] [1] [2]
Flash Point 69.5°C - 84°C (closed cup) [1] [2]
Density 0.835 - 0.845 g/cm³ @ 25°C [4] [1] [2]
Refractive Index 1.438 - 1.444 @ 20°C [4] [2]
Vapor Pressure 0.124 mmHg @ 25°C [4] [1]
Solubility in Water 613.1 mg/L @ 25°C (estimated) [4]
Partition Coefficient (log Po/w) 3.029 (estimated) [4]
Odor Description Intensely oily, creamy, green, earthy, mushroom [4]

Safe Handling and Control Measures

  • Personal Protective Equipment (PPE)
    • Eye/Face Protection: Wear tightly fitting safety goggles [1].
    • Skin Protection: Wear fire-resistant and impervious clothing and gloves [1].
    • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator [1]. General ventilation is typically sufficient [3].
  • Handling and Storage
    • Handle in a well-ventilated place [1].
    • Use non-sparking tools and prevent electrostatic discharge [1].
    • Store in a cool, well-ventilated place in a tightly closed container [1] [2].
  • Stability and Incompatibility: The substance is stable under recommended conditions but incompatible with strong oxidizing agents [3].

Experimental Hazard Assessment Workflow

The diagram below outlines the key hazard considerations and controls for working with this compound in a laboratory setting.

cluster_hazards Primary Identified Hazards cluster_controls Key Control Measures start Hazard Assessment for this compound h1 Combustible Liquid (H227) start->h1 h2 Potential Irritant (Skin, Eye, Respiratory) start->h2 c1 Fire Prevention • Keep away from heat/sparks • Control static electricity h1->c1 Manage c3 Safe Storage • Cool, well-ventilated place • Keep container tightly closed h1->c3 Store safely c2 Exposure Control • Use in well-ventilated area • Wear appropriate PPE h2->c2 Protect against h2->c3 Store safely

Regulatory and Disposal Information

  • Regulatory Status: this compound is listed on major chemical inventories, including EINECS (EC 244-686-1), TSCA in the United States, and KECL in Korea [1].
  • Disposal: Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water or sewer systems [1].

Overall Assessment Summary

The primary physical hazard of this compound is its combustibility. Health hazard data is limited, but it should be treated as a potential irritant. A lack of chronic toxicity data (carcinogenicity, mutagenicity, reproductive toxicity) means it is prudent to minimize all exposure.

References

1-Nonen-3-ol olfactory receptors interaction mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 1-Nonen-3-ol

The table below summarizes key quantitative and descriptive data for this compound from recent research:

Property / Aspect Details and Values
Odor Activity Odor Active Value (OAV) ≥ 1 (in black tea), indicating a significant contribution to aroma [1].
Reported Odor Notes Imparts distinct floral-fruity notes to black tea [1].
Receptor Interaction (Experimental) Shows a higher sensitivity (lower EC₅₀) for the mosquito odorant receptor AaOR8 compared to its shorter carbon chain analog, 1-hepten-3-ol [2].
Receptor Interaction (Computational) Molecular docking demonstrates interaction with human olfactory receptors like OR1A1 and OR2J2, providing mechanistic insight into aroma perception [1].

Mechanism of Olfactory Reception

The perception of this compound begins when the volatile molecule enters the nasal cavity and dissolves in the mucus of the olfactory epithelium. It then binds to specific Olfactory Receptors (ORs) on the surface of sensory neurons [3]. ORs are Class A G-Protein Coupled Receptors (GPCRs) [4] [3].

The following diagram illustrates the core GPCR signaling pathway that is activated upon odorant binding.

G OR Olfactory Receptor (OR) Gprotein Heterotrimeric G-protein (Gαₒₗf) OR->Gprotein Activates Odorant Volatile Odorant (e.g., this compound) Odorant->OR Binds AC3 Adenylyl Cyclase III (AC3) Gprotein->AC3 Stimulates cAMP cAMP AC3->cAMP Produces CNG cAMP-gated Cation Channel (CNG) cAMP->CNG Opens Depolarization Neuronal Depolarization CNG->Depolarization Inward Current (Ca²⁺, Na⁺) Signal Signal to Brain Depolarization->Signal Action Potential

Figure 1: The canonical GPCR-mediated signaling pathway in olfactory sensory neurons.

Experimental Protocols for Investigation

Studying OR-odorant interactions requires a combination of analytical chemistry, sensory evaluation, and molecular biology techniques.

Metabolite Profiling and Odant Quantification

To identify and quantify this compound in a complex sample like food:

  • Sample Preparation: Homogenize the food sample.
  • Volatile Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME). The sample is placed in a vial and heated to allow volatiles to enter the headspace. A fiber coated with a stationary phase absorbs these compounds [5] [1].
  • Compound Separation and Identification: Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the compounds, and the MS identifies them by their mass-to-charge ratio [5] [1].
  • Odor Significance Calculation: Calculate the Odor Activity Value (OAV) by dividing the concentration of a compound by its odor detection threshold. An OAV ≥ 1 indicates the compound likely contributes to the overall aroma [5] [1].
Molecular Docking for Interaction Studies

This computational method predicts the binding affinity and orientation of a small molecule like this compound within the binding pocket of a protein like an OR.

  • Protein Preparation: Obtain the 3D structure of the target olfactory receptor (e.g., from protein databanks or via homology modeling). Refine the structure by adding hydrogen atoms and optimizing side chains [5] [1] [6].
  • Ligand Preparation: Obtain the 3D structure of this compound from a chemical database. Assign proper charges and minimize its energy [5].
  • Molecular Docking: Use docking software to computationally simulate the binding of the ligand to the receptor's binding site. The algorithm generates multiple possible binding poses [5] [1] [6].
  • Analysis: Analyze the top-ranked poses to identify specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. The binding energy (estimated by the docking score) predicts interaction strength [5] [1].

Computational and AI Approaches

Given the vast number of odorant-OR pairs, traditional experimental methods are low-throughput. Recent research focuses on Artificial Intelligence (AI) to overcome this.

  • AI Prediction Models: Convolutional Neural Networks (CNN) and other machine learning models can be trained on known OR-odorant response data. These models use the amino acid sequence of the OR and the physicochemical properties of the odorant to predict novel interactions with high accuracy [7].
  • Specialized Databases: Resources like the Atomevo-Odor database compile thousands of odorants, ORs, and their interaction pairs, serving as a foundational data source for training and validating these AI models [7].

The experimental workflow below integrates these traditional and modern approaches.

G A Sample Collection (e.g., Food) B Chemical Analysis (HS-SPME/GC-MS) A->B C Sensory Analysis (OAV Calculation) B->C E Molecular Docking C->E D Database & AI (Atomevo-Odor) D->E Provides Receptor Targets F Mechanistic Insights (Binding Affinity, Key Residues) E->F

Figure 2: An integrated workflow from compound identification to mechanistic insight.

References

1-Nonen-3-ol vapor pressure density thermodynamic data

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Thermodynamic Properties of 1-Nonen-3-ol

The table below summarizes the key data found for this compound (CAS 21964-44-3).

Property Value Unit Source / Comment
Molecular Formula C₉H₁₈O - [1] [2]
Molecular Weight 142.24 g/mol [1]
Density 0.84 g/cm³ [1]
Boiling Point 192 - 194 °C [1]
Melting Point 235.25 K (≈ -37.9 °C) Estimated value [3]
Flash Point 83.33 - 84 °C [1] [4]
Refractive Index 1.438 - 1.442 - [1] [4]
Vapor Pressure 0.124 (est.) mmHg @ 25°C Estimated value [4]
LogP (o/w) 3.029 - 3.10 (est.) - Estimated value [5] [4]
Water Solubility 613.1 mg/L @ 25°C (est.) Estimated value [4]

Experimental Protocols & Data Sources

For researchers, understanding the source and context of data is critical. Here is detailed information on the experimental methods behind some of the key data points.

  • Gas Chromatography Retention Indices: The National Institute of Standards and Technology (NIST) database provides a comprehensive compilation of experimental Kovats Retention Indices (RI) for this compound [2]. This data is essential for compound identification. The experiments were conducted using various column types (both polar and non-polar, like DB-5 and Carbowax) and temperature programs. For example, reported RI values include 1066 on an HP-5MS column and 1555 on a DB-Wax column [2].
  • General Assays from Research Context: A study on watermelon juice pasteurization provides an example of how this compound is analyzed in a complex matrix [6]. The key methodology involved:
    • Sample Preparation: Watermelon juice was homogenized and sieved.
    • Volatile Compound Extraction: The research employed Solid-Phase Microextraction (SPME), a common technique for isolating volatile organic compounds.
    • Analysis: The extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to separate, identify, and evaluate the aroma impact of this compound and other volatiles [6].

Synthesis & Transformation Pathway

The following diagram illustrates the core structure of this compound and its key functional groups, which are the sites for its common synthetic transformations and reactions.

compound This compound hydroxyl_group Hydroxyl Group (-OH) hydroxyl_group->compound double_bond Double Bond (C=C) double_bond->compound

Diagram: The molecular structure of this compound features two reactive sites: a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), enabling diverse chemical transformations.

Application and Safety Notes

  • Primary Use: this compound is primarily used as a flavor and fragrance ingredient due to its intense green, earthy, and mushroom-like odor [4] [7]. It is also a useful synthetic intermediate in organic chemistry [7].
  • Safety and Regulation: Based on the provided data, the compound does not have a specific GHS hazard classification listed. The IFRA (International Fragrance Association) recommends usage levels of up to 2.0% in the fragrance concentrate [4].

References

Application Notes: GC-MS Analysis of 1-Nonen-3-ol

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 1-Nonen-3-ol is a volatile organic compound belonging to the class of fatty alcohols. It is characterized by an intense, complex aroma profile described as oily, creamy, green, earthy, and mushroom-like [1]. Its analysis is crucial in fields such as food science (e.g., for assessing the flavor of pea proteins [2]) and fragrance chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrumental method for separating, detecting, and identifying such volatile compounds in complex mixtures. When coupled with olfactometry (GC-O), it becomes a powerful tool for correlating specific chemical compounds with sensory perception [3].

2. Experimental Methodology

The following section outlines a generalized protocol for analyzing this compound. Parameters will likely require optimization for your specific sample matrix (e.g., food, air, or material emissions).

2.1. Sample Preparation The choice of sample preparation technique depends heavily on the sample matrix. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique ideal for volatile compounds. A fiber coated with a stationary phase is exposed to the headspace above a sample, extracting the volatiles. It is particularly suited for food and environmental samples [2].
  • Solid-Phase Extraction (SPE): Used for more complex or liquid matrices, such as biological samples, to clean up and concentrate analytes [4] [5].
  • Solvent Extraction: Traditional method using organic solvents to extract compounds from a solid or liquid matrix.

2.2. GC-MS/O Instrumental Configuration A common setup for analyzing odor-active compounds like this compound involves Gas Chromatography coupled with both Mass Spectrometry and Olfactometry (GC-MS/O). The effluent from the GC column is split between the mass spectrometer and a sniffing port, allowing for simultaneous chemical and sensory analysis [3].

The diagram below illustrates the workflow and instrumental setup for such an analysis.

GC_O_Workflow GC-O Analysis Workflow (Width: 760px) Sample Sample Prep Sample Preparation (HS-SPME, SPE) Sample->Prep GC GC Injection & Separation Prep->GC Split Flow Splitter GC->Split MS MS Detector (Identification) Split->MS Split Flow ODP Olfactometry Port (Sensory Detection) Split->ODP Split Flow Data Data Correlation MS->Data ODP->Data

2.3. Suggested GC-MS Conditions The following table summarizes recommended starting conditions for GC-MS analysis. These should be considered a guideline.

Table 1: Suggested GC-MS Operating Conditions

Parameter Suggested Setting Rationale & Notes
GC Column Mid-polarity stationary phase (e.g., 35%-phenyl, 65%-dimethylpolysiloxane) Offers a good compromise for separating a wide range of volatiles; polar phases can improve separation of oxygenated compounds like alcohols [3].
Injection Split or splitless mode (as required), 250°C Hot injection may cause degradation of labile compounds; cold injection techniques can be explored if needed [3].
Carrier Gas Helium, constant linear velocity (~1 mL/min)
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) A moderate ramp rate provides a balance between resolution and analysis time.
Transfer Line 250°C Prevents condensation of semi-volatile analytes [3].
Ion Source Electron Ionization (EI), 70 eV Standard for library-searchable spectra.
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
MS Acquisition Full scan (e.g., m/z 40-300) and/or SIM Full scan for identification, SIM for higher sensitivity.

2.4. Mass Spectrometric Data for this compound The table below consolidates key data for this compound to aid in its identification.

Table 2: Chemical and MS Data for this compound | Property | Value / Description | | :--- | :--- | | Chemical Formula | C₉₀H₁₈O [1] [6] | | Molecular Weight | 142.24 g/mol [1] [6] | | CAS Registry Number | 21964-44-3 [1] [6] | | Predicted Base Peak | m/z 57 (common for alcohols with this structure) | | Other Key Fragments | m/z 70, m/z 83, m/z 85, M₀-H₂O (m/z 124) | The loss of water (M₀-18) is a characteristic fragmentation for alcohols. | | Characterization | The NIST Mass Spectrometry Data Center lists a predicted GC-MS spectrum for this compound [6]. |

3. Discussion Identifying this compound relies on correlating its retention index (RI) on a specific GC column and its mass spectrum with those of an authentic standard [3]. The use of GC-O is particularly valuable, as it allows researchers to confirm that this compound, identified by MS, is indeed odor-active in the sample and to characterize its sensory impact (e.g., earthy, mushroom) [3] [1]. For complex samples where co-elution is an issue, techniques like comprehensive two-dimensional GC (GC×GC) can provide superior separation power [3].

References

Comprehensive Application Notes and Protocols: SPME Extraction and Analysis of 1-Nonen-3-ol from Food Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Nonen-3-ol and Its Significance in Food Analysis

This compound is an eight-carbon unsaturated alcohol that represents a significant aroma compound in various food matrices, particularly known for its characteristic mushroom-like odor. This compound has gained considerable attention in food quality evaluation due to its low sensory threshold and potential contribution to both desirable and undesirable aromas in food products. In wine and grape products, this compound has been identified as a component of the "fresh mushroom off-flavor" (FMOff) defect, often associated with fungal infections such as Botrytis cinerea (grey rot) and Erysiphe necator (powdery mildew) [1]. The accurate detection and quantification of this compound are essential for quality control in food production, especially in products like mushrooms, wine, and other fermented foods where its presence can significantly impact consumer acceptance.

The analytical challenge in detecting this compound arises from its typically low concentration in complex food matrices and its chemical properties that require specialized extraction and detection techniques. Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique that addresses these challenges by enabling efficient extraction, concentration, and introduction of volatile and semi-volatile compounds like this compound to analytical instrumentation. These application notes provide detailed protocols and methodological considerations for the reliable analysis of this compound in various food matrices using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].

Basic Properties of this compound

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Name This compound
CAS Number 24415-26-7
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Chemical Structure CH₃(CH₂)₄CH(OH)CH=CH₂
Odor Description Mushroom, earthy, metallic
Sensory Threshold Approximately 30 ng/L in wine [1]
Volatility Semi-volatile
Stability Sensitive to oxidation

This compound belongs to the C8 compound family, which includes various saturated and unsaturated eight-carbon alcohols, ketones, and related compounds. These compounds are commonly produced through the lipid biodegradation pathway in fungi and are often found as glycosidic precursors in plant materials [1]. The sensory impact of this compound is significant due to its exceptionally low olfactory perception threshold, which varies depending on the food matrix but generally falls in the nanogram per liter range. This low threshold means that even trace amounts can profoundly influence the sensory profile of food products, necessitating highly sensitive analytical methods for its detection and quantification [1].

SPME Fundamentals and Principles

Basic Principles of Solid-Phase Microextraction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated on a fused-silica fiber, followed by thermal desorption directly into the injection port of a gas chromatograph. This technique operates on equilibrium principles, where the amount of analyte extracted by the fiber is proportional to its initial concentration in the sample matrix when equilibrium conditions are achieved [3] [4]. The amount of analyte extracted at equilibrium can be described by the equation:

n = (Kfs × Vf × C0 × Vs) / (Kfs × Vf + Vs)

Where n is the amount of analyte extracted by the fiber, Kfs is the fiber/sample distribution coefficient, Vf is the fiber coating volume, C0 is the initial analyte concentration, and Vs is the sample volume [4].

SPME offers several significant advantages for the analysis of volatile compounds like this compound in food matrices, including minimal sample preparation, reduced solvent consumption (aligning with green chemistry principles), high sensitivity, and excellent reproducibility. The technique is particularly well-suited for volatile compound analysis because it effectively extracts and pre-concentrates analytes from complex matrices while minimizing the introduction of non-volatile interferences that could compromise analytical system performance [3] [4].

SPME Configurations and Selection Criteria

Table 2: SPME Configurations and Their Applications

Configuration Description Best For Limitations
Fiber SPME Stationary phase coated on fused silica fiber Headspace and direct immersion extractions Limited coating varieties, mechanical fragility
In-Tube SPME Capillary column with inner coating Automated in-flow extraction Potential clogging with particulate matter
Thin-Film Microextraction (TFME) Flat film with larger surface area Enhanced extraction efficiency Specialized equipment requirements

SPME is available in several configurations, with fiber SPME being the most commonly used format. The fiber assembly consists of a hollow, protective needle and an internal fiber that can be extended or retracted. For this compound analysis, the headspace (HS) extraction mode is generally preferred over direct immersion (DI) for complex food matrices, as it minimizes contamination of the fiber with non-volatile matrix components and extends the fiber's usable lifetime [4]. The headspace approach involves exposing the fiber to the vapor phase above the sample, allowing volatile and semi-volatile compounds to partition into the coating while leaving non-volatile matrix components behind [3].

The selection of an appropriate SPME configuration depends on several factors, including the sample matrix complexity, analyte volatility, required sensitivity and selectivity, and the need for method automation. For this compound analysis in food samples, fiber SPME with headspace sampling typically provides the best balance of sensitivity, practicality, and compatibility with food matrices ranging from solid mushrooms to liquid wines and beverages [2] [5].

Optimized SPME Parameters for this compound Extraction

Fiber Coating Selection

The selection of an appropriate fiber coating is arguably the most critical parameter in SPME method development, as it directly determines the extraction efficiency and selectivity for target analytes. For this compound extraction, bipolar or polar coatings generally yield superior performance due to the compound's chemical structure, which includes both a hydroxyl group and a double bond, creating moderate polarity.

Research studies have demonstrated that DVB/CAR/PDMS (divinylbenzene/carboxen/polydimethylsiloxane) fibers provide excellent extraction efficiency for C8 compounds, including this compound and related compounds such as 1-octen-3-ol and 1-octen-3-one [2] [5]. In comparative studies, DVB/CAR/PDMS fibers extracted approximately twice the number of volatile metabolites compared to non-polar PDMS fibers, with significantly higher response for oxygenated compounds like alcohols and carbonyls [2]. The mixed-phase composition of these fibers provides multiple mechanisms for analyte retention, including π-π interactions with the DVB phase, dispersion interactions with PDMS, and size-selective adsorption with the CAR phase, making them particularly suitable for capturing a wide range of volatile compounds including this compound.

Alternative fiber coatings that may provide satisfactory results include CAR/PDMS (carboxen/polydimethylsiloxane) and PDMS/DVB (polydimethylsiloxane/divinylbenzene). However, these generally show lower extraction efficiency for this compound compared to the ternary DVB/CAR/PDMS composition. The selection of fiber coating should also consider potential matrix effects and competitive adsorption from other volatile compounds in complex food samples [2] [5].

Optimization of Extraction Conditions

Table 3: Optimized SPME Conditions for this compound Extraction from Food Samples

Parameter Recommended Conditions Alternative Options Effect on Extraction
Fiber Coating DVB/CAR/PDMS (50/30 μm) CAR/PDMS, PDMS/DVB Highest efficiency for C8 compounds
Sample Amount 3-5 g solid or 5-10 mL liquid Adjust based on matrix Maximizes headspace concentration
Extraction Temperature 50-60°C 40-70°C range Higher temperature increases volatility but may degrade compounds
Extraction Time 20-30 minutes 15-45 minutes equilibrium Time-dependent equilibrium
Agitation 250-500 rpm magnetic stirring Vortex, sonication Enhances mass transfer
Salt Addition 10-30% NaCl (w/v) KCl, Na₂SO₄ Salting-out effect improves volatility
Sample pH Natural (unless analyzing precursors) pH adjustment for specific applications Affects compound volatility and stability

The extraction temperature significantly influences the equilibrium partitioning of this compound between the sample matrix, headspace, and fiber coating. Elevated temperatures increase the Henry's constant of volatile compounds, enhancing their transfer to the headspace and potentially reducing the time required to reach equilibrium. However, excessive temperatures may promote compound degradation or undesirable matrix effects. Studies have shown that temperatures between 50-60°C provide optimal extraction efficiency for this compound and related compounds while maintaining compound integrity [2] [5]. For heat-sensitive matrices, lower extraction temperatures (40-50°C) with extended extraction times may be preferable.

The extraction time must be optimized to balance analysis throughput and extraction efficiency. For this compound, equilibrium extraction times typically range from 20-30 minutes at 50-60°C, though pre-equilibrium extraction may be implemented for higher throughput if method consistency is maintained. The use of agitation (magnetic stirring at 250-500 rpm) significantly enhances extraction kinetics by reducing the thickness of the static layer surrounding the fiber and promoting the release of analytes from the matrix into the headspace [2] [4].

The addition of inorganic salts such as sodium chloride (10-30% w/v) to aqueous samples improves extraction efficiency through the salting-out effect, which reduces the solubility of organic compounds in the aqueous phase and enhances their partitioning into the headspace. For solid food samples, appropriate particle size reduction (250-500 μm) and hydration may be necessary to facilitate the release of volatile compounds into the headspace [6].

Detailed Experimental Protocol

Materials and Reagents
  • SPME Fiber: DVB/CAR/PDMS (50/30 μm, 1 cm) fiber assembly (Supelco or equivalent)
  • Internal Standards: Deuterated [1,2-²H]-1-octen-3-ol or [1,2-²H]-1-octen-3-one for quantification [1]
  • Chemical Standards: this compound analytical standard (≥95% purity)
  • Sodium Chloride: Analytical grade, purified by heating at 400°C for 4 hours to remove volatile contaminants
  • Sample Vials: 10-20 mL headspace vials with PTFE/silicone septa and magnetic crimp caps
  • GC-MS System: Gas chromatograph equipped with mass spectrometric detector and appropriate data analysis software
Sample Preparation Protocol

For Solid Food Samples (Mushrooms, Vegetables):

  • Homogenization: Fresh samples should be quickly frozen with liquid nitrogen and ground to a fine powder using a pre-chilled mortar and pestle or analytical mill to a particle size of 250-500 μm [6].
  • Weighing: Precisely weigh 3.0 ± 0.1 g of homogenized sample into a 20 mL headspace vial.
  • Internal Standard Addition: Add appropriate internal standard solution (typically 50 μL of a 1 μg/mL solution in ethanol).
  • Salting: For enhanced recovery, add 0.5-1.0 g of purified NaCl (10-30% w/w).
  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and magnetic crimp cap to prevent volatile loss.

For Liquid Food Samples (Wine, Beverages):

  • Aliquoting: Transfer 5.0 ± 0.1 mL of liquid sample into a 20 mL headspace vial.
  • Internal Standard Addition: Add appropriate internal standard solution (typically 50 μL of a 1 μg/mL solution in ethanol).
  • Salting: Add 1.0-1.5 g of purified NaCl (20-30% w/v).
  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and magnetic crimp cap.
SPME Extraction Procedure
  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to manufacturer's specifications (typically 250°C for 30-60 minutes in a GC injection port or dedicated conditioning station).
  • Sample Equilibration: Place the prepared sample vial in a heating block or autosampler and incubate at 50°C for 5-10 minutes with agitation (500 rpm) if available.
  • Fiber Exposure: Pierce the vial septum with the SPME assembly needle and expose the fiber to the sample headspace for 30 minutes at 50°C with continuous agitation (500 rpm).
  • Fiber Retraction: After the extraction period, retract the fiber into the needle assembly and withdraw from the vial.
  • GC Injection: Immediately insert the needle into the GC injection port and expose the fiber for 1-5 minutes at 250°C for thermal desorption in splitless mode [2] [5].

G Start Start SamplePrep Sample Preparation Homogenize, weigh, add internal standard and salt Start->SamplePrep VialSealing Vial Sealing Seal immediately with PTFE/silicone septum SamplePrep->VialSealing Equilibration Sample Equilibration 5-10 min at 50°C with agitation VialSealing->Equilibration SPMEExtraction SPME Extraction 30 min at 50°C in headspace Equilibration->SPMEExtraction GCInjection GC-MS Injection 1-5 min at 250°C, splitless mode SPMEExtraction->GCInjection GCAnalysis GC-MS Analysis GCInjection->GCAnalysis DataProcessing Data Processing Identification and quantification GCAnalysis->DataProcessing End End DataProcessing->End

Diagram 1: SPME-GC-MS Workflow for this compound Analysis in Food Samples

GC-MS Analysis and Identification

GC-MS Instrument Conditions

Gas Chromatography Conditions:

  • Column: SLB-5ms or equivalent low-polarity stationary phase (30 m × 0.25 mm I.D. × 0.25 μm df)
  • Injector: Split/splitless, operated in splitless mode
  • Injector Temperature: 250°C
  • Carrier Gas: Helium, constant linear velocity of 30 cm/s
  • Oven Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min), then 10°C/min to 280°C (hold 5 min) [2] [5]
  • Transfer Line Temperature: 250°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV
  • Ion Source Temperature: 200°C
  • Mass Range: 40-350 m/z
  • Scan Speed: 1666 amu/s
  • Scan Interval: 0.25 seconds
  • Solvent Delay: 2 minutes
Compound Identification and Confirmation

The identification of this compound should be based on multiple criteria to ensure accurate confirmation:

  • Retention Index Matching: Compare the calculated retention index of the suspected peak with literature values for this compound on comparable stationary phases. The retention index can be determined through the analysis of a homologous n-alkane series (C7-C30) under identical chromatographic conditions [5].

  • Mass Spectral Matching: Compare the acquired mass spectrum with reference spectra in commercial (NIST, Wiley) or dedicated mass spectral databases. The match factor should exceed 800/1000 for confident identification [5].

  • Standard Addition: Confirm identity by comparing retention times and mass spectra with an authentic analytical standard when available. The addition of standard to the sample should produce a single enhanced peak at the expected retention time [1].

The typical mass spectrum of this compound shows characteristic fragments at m/z 72 (base peak, [C4H8O]+), 57 ([C4H9]+), 41 ([C3H5]+), and 55 ([C4H7]+), with the molecular ion at m/z 142 typically having low abundance in EI mode.

Quality Control and Method Validation

Calibration and Quantification

For accurate quantification of this compound, the internal standard method is strongly recommended to compensate for potential variations in extraction efficiency, matrix effects, and instrument response. Deuterated analogs such as [1,2-²H]-1-octen-3-ol or [1,2-²H]-1-octen-3-one are ideal internal standards due to their structural similarity and nearly identical physicochemical properties [1].

The calibration curve should be constructed by analyzing spiked samples at a minimum of five concentration levels covering the expected range in actual samples. For food analysis, a typical calibration range might be 0.1-1000 μg/kg, depending on the matrix and expected concentrations. The standard addition method is particularly recommended for complex matrices where matrix-matched calibration standards are difficult to prepare, as it accounts for matrix effects on extraction efficiency [5].

Method Validation Parameters

Table 4: Method Validation Specifications for this compound Analysis

Validation Parameter Acceptance Criteria Recommended Protocol
Linearity R² ≥ 0.995 Minimum 5 calibration points across expected range
Limit of Detection (LOD) ≤ 0.1 μg/kg Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) ≤ 0.5 μg/kg Signal-to-noise ratio ≥ 10:1
Precision (Repeatability) RSD ≤ 10% 6 replicates of spiked sample at low, medium, high levels
Recovery 85-115% Comparison with known addition at multiple levels
Matrix Effects Documented and compensated Standard addition or internal standard methods

Method validation should include assessment of precision (repeatability and intermediate precision), accuracy (through recovery studies using spiked samples), linearity, limits of detection and quantification, and robustness to minor method variations. For food applications, particular attention should be paid to matrix effects, which can significantly influence extraction efficiency and should be properly accounted for through the use of appropriate internal standards or the standard addition method [1] [5].

Troubleshooting and Performance Expectations

Common Issues and Solutions
  • Low Recovery: Ensure fiber is properly conditioned and not exhausted; verify extraction temperature and time; check salt addition for aqueous samples; confirm sample pH is not promoting compound degradation.
  • Poor Reproducibility: Standardize sample homogenization procedure; maintain consistent incubation and extraction times; ensure consistent vial sealing; check fiber integrity and positioning in injection port.
  • Carryover Between Injections: Increase desorption temperature or time; include blank runs between samples; check for fiber damage or coating degradation; verify injector liner is clean and properly deactivated.
  • Ghost Peaks or Contamination: Condition fibers properly before use; use high-purity salts and reagents; blank-check all materials; ensure clean handling procedures to avoid contamination.
Expected Method Performance

When properly optimized and implemented, the SPME-GC-MS method for this compound should achieve:

  • Detection limits in the low ng/kg range for most food matrices
  • Linear dynamic range covering 2-3 orders of magnitude
  • Method precision with relative standard deviations ≤10% for replicate analyses
  • Accuracy with recovery rates of 85-115% for most matrices
  • Specificity sufficient to distinguish this compound from structurally similar compounds and matrix interferences

The method is applicable to a wide range of food matrices, including mushrooms, wine and other fermented beverages, vegetables, cereals, and processed foods where fungal-derived volatile compounds may impact product quality and sensory characteristics [1] [5].

References

synthesis of 1-Nonen-3-ol Grignard reaction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for 1-Nonen-3-ol

This protocol is adapted from a published synthesis of the analogous compound 1-Octen-3-ol [1], replacing amyl iodide with heptyl iodide to yield the target molecule.

  • Reaction Principle: A Grignard reagent (heptylmagnesium iodide) is first prepared and then reacted with acrolein. This is a nucleophilic addition to an aldehyde, followed by an acid workup to produce the unsaturated alcohol [2] [1].
  • Reaction Equation: Heptyl-I + Mg → Heptyl-MgI Heptyl-MgI + Acrolein → this compound (after acid workup)
Materials and Equipment
Category Items
Chemicals Magnesium turnings, Iodoheptane, Acrolein, Anhydrous Diethyl Ether (Et₂O), Sulfuric Acid (H₂SO₄), Aqueous solutions (Sodium thiosulfate, Sodium bicarbonate, Saturated sodium chloride), Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Equipment 3-neck round-bottom flask, Reflux condenser, Addition funnel, Magnetic stirrer/hotplate, Stirring bar, Heating bath, Ice bath, Separatory funnel, Distillation setup, Inert atmosphere (Nitrogen or Argon) supply
Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • Set up a dry 3-neck flask with a reflux condenser, addition funnel, and stir bar. Purge the system with an inert gas (N₂ or Ar).
    • Add magnesium turnings (1.1 mol equiv.) and a small amount of anhydrous Et₂O to the flask.
    • Dissolve iodoheptane (1.0 mol equiv.) in anhydrous Et₂O in the addition funnel.
    • Initiate the Grignard formation by adding a small portion of the iodoheptane solution to the magnesium. The reaction may start spontaneously (evidenced by cloudiness and boiling of the ether). If not, apply gentle heat.
    • Once initiated, add the remaining iodoheptane solution dropwise at a rate to maintain gentle reflux. After complete addition, stir the mixture under reflux for an additional 1-2 hours until most magnesium is consumed.
  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0-5°C using an ice bath.
    • Dilute acrolein (1.0 mol equiv.) in anhydrous Et₂O in a separate addition funnel.
    • Add the acrolein solution dropwise to the cold, stirred Grignard reagent, maintaining the temperature below 10°C. This slow addition is critical to control the highly exothermic reaction and minimize side products.
    • After the addition is complete, allow the reaction mixture to warm to room temperature slowly and stir for several hours or overnight.
  • Quenching and Workup:

    • Carefully transfer the reaction mixture into a separatory funnel containing a chilled, dilute aqueous acid (e.g., 10% H₂SO₄ or 1M HCl) and ice. Caution: This step is exothermic. The acid protonates the alkoxide intermediate to yield the final alcohol [2].
    • Separate the organic (ether) layer.
    • Wash the organic layer sequentially with:
      • Sodium thiosulfate solution (to remove any residual iodine).
      • Sodium bicarbonate solution (to neutralize any residual acid).
      • Saturated sodium chloride (brine).
    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure. The compound has a boiling point of 195°C at 760 mmHg [3].

Experimental Workflow

The following diagram visualizes the synthesis and purification process.

G cluster_main Synthesis and Purification of this compound Start Start Reaction Setup P1 Prepare Grignard Reagent (HeptylMgI) from Mg and Heptyl-I in anhydrous Et₂O Start->P1 P2 Add Acrolein Dropwise at 0-5°C P1->P2 P3 Stir to Room Temp P2->P3 P4 Acidic Workup (Dilute H₂SO₄ / Ice) P3->P4 P5 Separate & Wash Organic Layer P4->P5 P6 Dry & Concentrate (Rotary Evaporation) P5->P6 P7 Purify (Fractional Distillation) P6->P7 End Pure this compound P7->End

Key Application and Analytical Data

This compound is a flavor and fragrance agent with an intense oily, creamy, green, and earthy mushroom odor [3]. The table below summarizes its key physicochemical properties for identification and quality control.

Property Value / Description Source
Molecular Formula C₉H₁₈O [4] [5] [3]
Molecular Weight 142.24 g/mol [4] [5] [3]
CAS Registry Number 21964-44-3 [4] [5] [3]
Boiling Point 195 °C @ 760 mmHg [3]
Refractive Index 1.438 - 1.444 @ 20°C [3]
Specific Gravity 0.835 - 0.845 @ 25°C [3]
Odor Description Intensely oily, creamy, green, earthy mushroom [3]
Flash Point 83.3 °C (182 °F) [3]
Solubility Soluble in alcohol; 613.1 mg/L in water @ 25°C [3]

Critical Safety and Optimization Notes

  • Safety First: Perform all Grignard reagent preparation and reactions in an anhydrous, inert atmosphere. Acrolein is highly toxic, volatile, and a lachrymator; handle it with extreme care in a fume hood. All operations should follow standard laboratory safety protocols.
  • Expected Yield: Based on the analogous synthesis for 1-Octen-3-ol, a yield of approximately 65% can be anticipated, though optimization may be required [1].
  • Solvent Consideration: While diethyl ether is specified, one search result optimizing a different Grignard reaction found Et₂O superior to THF and toluene [6]. You may need to evaluate solvent choice for your specific setup.
  • Reaction Optimization: Key parameters to optimize for yield and purity include reaction temperature, rate of acrolein addition, and the purity of starting materials.

Seeking Further Information

The information available on the specific synthesis of this compound is limited. To enhance your protocol, you could:

  • Consult Primary Literature: Search specialized chemistry databases (like SciFinder or Reaxys) for a journal article detailing this exact synthesis.
  • Scale-Up Parameters: The provided protocol is a lab-scale procedure. For larger-scale synthesis, parameters like heat management and mixing efficiency would require further investigation.

References

Comprehensive Application Notes and Protocols for 1-Nonen-3-ol as a Flavor and Fragrance Agent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Physical Properties

1-Nonen-3-ol is a C9 unsaturated aliphatic alcohol that serves as a versatile ingredient in flavor and fragrance compositions. It is characterized by the coexistence of a double bond and a hydroxyl group, which enables its distinct organoleptic properties and allows for various chemical transformations [1].

The table below summarizes the key physicochemical properties of this compound:

Table 1: Physicochemical Properties of this compound

Property Value / Description Reference
CAS Registry Number 21964-44-3 [2] [1] [3]
Molecular Formula C₉H₁₈O [2] [4] [5]
Molecular Weight 142.24 g/mol [2] [1] [5]
IUPAC Name non-1-en-3-ol [2] [4]
Common Synonyms Hexyl vinyl carbinol; 1-Vinylheptanol; 3-Hydroxy-1-nonene [1] [5] [3]
Physical State Colorless, clear liquid [2] [6] [5]
Boiling Point 195 °C @ 760 mmHg [2] [1]
Flash Point 69.5 - 84 °C [6] [5]
Density 0.83 - 0.845 g/cm³ @ 25°C [2] [6] [5]
Refractive Index 1.438 - 1.444 @ 20°C [2] [5]
LogP (o/w) 3.03 (estimated) [2] [5]
Vapor Pressure 0.124 mmHg @ 25°C [2] [6]
Solubility in Water 613.1 mg/L @ 25°C (estimated) [2]

Organoleptic Profile

This compound is prized for its complex green and earthy odor profile, which makes it a valuable component in creating natural-smelling compositions.

Table 2: Organoleptic Characteristics of this compound

Characteristic Description
Odor Type Earthy, Green, Mushroom [2].
Odor Description At 100%, the odor is described as intensely oily, creamy, green, earthy, mushroom [2]. Other descriptions note "oily-creamy somewhat green, earthy mushroom undertones" [2]. AI-based profiling breaks this down into: Green (79.31%), Earthy (76.63%), Mushroom (75.73%), Fruity (65.44%), Oily (62.72%), Sweet (62.35%), Herbal (54.4%), Fatty (53.43%), Cheesy (53.36%), and Metallic (52.97%) [1].
Flavor Type Earthy [2].
Taste Description Earthy, mushroom, green [2].
Gas Chromatography Retention Indices DB-5: 1109.0; Carbowax: 1544.0 [1].

Applications in Flavor and Fragrance

This compound finds application across a broad spectrum of products due to its ability to impart fresh, natural nuances.

Table 3: Application Overview and Usage Levels of this compound

Application Area Specific Use Function and Nuance Typical Use Level
Fragrance & Fine Fragrance Perfumes, Colognes Provides fresh green, cucumber-melon, slightly fatty, and citrus-peel nuances [1]. Up to 2.0% in the fragrance concentrate [2].
Personal Care Shampoos, Lotions, Soaps Adds natural, earthy-green character to formulations [1]. No restriction in most rinse-off and leave-on categories [1].
Household Products Cleaners, Fresheners Contributes to a fresh, clean scent profile [1]. No restriction in products with mostly hand contact [1].
Food Flavors Dairy, Processed Foods Imparts earthy, mushroom, and green notes to food products [2]. Varies by food category. For example, in dairy products: average 7 mg/kg, maximum 35 mg/kg [2].
Synthetic Intermediate Production of Esters Converted to acetates or propionates for more diffusive nonenyl notes [1]. N/A

Safety and Regulatory Considerations

Handling and Storage
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place [6].
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and safety goggles. Avoid contact with skin and eyes and avoid formation of dust and aerosols. Use non-sparking tools [6].
  • Stability: The material is stable under recommended storage conditions. No specific incompatibilities or hazardous decomposition products are reported [6].
Regulatory Status

This compound is listed on several major inventories, including:

  • TSCA: Listed (United States Toxic Substances Control Act Inventory) [6].
  • EINECS: Listed (European Inventory of Existing Commercial Chemical Substances) [2] [6].
  • DSL: Listed (Canadian Domestic Substances List) [6].
  • AICS: Listed (Australian Inventory of Chemical Substances) [6].

Experimental Protocols

Protocol 1: Incorporation into a Fragrance Concentrate

This protocol describes the method for including this compound in a fragrance concentrate, adhering to safe usage levels.

  • Materials:

    • This compound (≥97% purity)
    • Fragrance base components (e.g., ethanol, dipropylene glycol, other fragrance materials)
    • Analytical balance (accuracy ±0.001 g)
    • Glass beakers (50 mL, 100 mL)
    • Glass stirring rod
    • Amber glass bottle for storage
  • Procedure:

    • Weighing: Using an analytical balance, accurately weigh the calculated mass of this compound. The amount should not exceed 2.0% of the total final weight of the fragrance concentrate [2].
    • Dissolution: In a 100 mL glass beaker, add the majority of the solvent (e.g., ethanol or dipropylene glycol). Slowly add the weighed this compound to the solvent while stirring continuously with a glass rod to ensure homogeneous mixing.
    • Blending: Add the remaining fragrance components to the mixture according to the specific formula.
    • Maturation: Transfer the complete mixture to a sealed amber glass bottle. Allow the concentrate to mature for a specified period (e.g., 1-2 weeks) at room temperature and in the dark to allow the components to blend and the scent profile to stabilize.
    • Quality Control: The matured concentrate can be evaluated using Gas Chromatography (GC) with a DB-5 or Carbowax column to verify the presence and concentration of this compound (expected RI: 1109.0 on DB-5, 1544.0 on Carbowax) [1].
Protocol 2: Formulating a Mushroom-Flavored Food Product

This protocol outlines the use of this compound to enhance earthy, mushroom notes in a savory food application.

  • Materials:

    • This compound (FEMA 4481, for food use)
    • Food-grade carrier (e.g., propylene glycol, ethanol)
    • Neutral food base (e.g., cream cheese for a dairy spread, soy sauce for a savory sauce)
    • Micro-pipettes
    • Volumetric flasks
  • Procedure:

    • Stock Solution Preparation: Due to the low usage levels, first prepare a stock solution. Precisely dilute this compound in a food-grade solvent (e.g., 0.1% w/w in propylene glycol) to allow for accurate dosing.
    • Dosing: Incorporate the stock solution into the food base. For a dairy product application (e.g., a mushroom-flavored cream cheese), the target usage level of this compound in the final product is in the range of 7 to 35 mg/kg (ppm) [2].
    • Homogenization: Mix the flavored base thoroughly using a mechanical stirrer to ensure even distribution of the flavorant.
    • Sensory Evaluation: Conduct a trained panel sensory evaluation to assess the intensity of the mushroom, earthy, and green notes. Compare against a control sample without the added this compound.

The following workflow diagram summarizes the key experimental and application pathways for this compound:

G cluster_apps Application Pathways cluster_props Key Properties Start This compound (CAS 21964-44-3) Fragrance Fragrance Concentrate Start->Fragrance Flavor Food Flavoring Start->Flavor Intermediate Synthetic Intermediate Start->Intermediate F1 Fine Fragrance Personal Care Household Products Fragrance->F1 ≤ 2.0% F2 Dairy Products Savory Foods Sauces Flavor->F2 e.g., 7-35 ppm F3 1-Nonenyl Acetate Agrochemical Precursors Intermediate->F3 e.g., Esterification Evaluation Quality Control & Sensory Evaluation F1->Evaluation F2->Evaluation P1 Odor: Intensely Oily, Green, Earthy, Mushroom P1->Fragrance P2 Structure: C9 Unsaturated Alcohol P2->Intermediate

Summary

This compound is a valuable and versatile flavor and fragrance ingredient with a distinctive green, earthy, and mushroom-like character. Its well-defined physical properties, safety profile, and flexibility in application make it an essential component for scientists and product developers seeking to create natural, complex olfactory and taste experiences. Adherence to the recommended usage levels and safety protocols ensures its effective and safe use across a wide range of consumer and food products.

References

Comprehensive Analytical Methods for Quantifying 1-Nonen-3-ol Using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Approaches

The analysis of volatile organic compounds such as 1-Nonen-3-ol requires sophisticated analytical approaches to achieve accurate identification and quantification in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has long been the primary technique for detecting aroma components in various samples, but its limitations in separation power often cause co-elution problems in complex mixtures [1]. The distinct aroma attributes of compounds like this compound, often described as mushroom-like or earthy, make them significant contributors to the sensory profiles of food products, fragrances, and environmental samples [2] [3]. Understanding the concentration levels of these impact compounds is essential for product development, quality control, and environmental monitoring.

Recent advances in comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry have revolutionized volatile analysis by providing substantially enhanced resolving power and peak capacity compared to traditional one-dimensional GC [1]. This technique is particularly valuable for compounds like this compound that often exist in complex matrices where interference from other compounds can compromise accurate quantification. The integration of olfactometry detection (GC-O) further enhances the capability of GC systems by allowing simultaneous instrumental and sensory analysis, enabling researchers to correlate specific chemical compounds with sensory perception [2]. These technological advances provide powerful tools for researchers needing precise quantification of this compound across various applications, from food aroma profiling to environmental exposure assessment.

Sample Preparation Techniques

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace SPME represents one of the most widely used sample preparation techniques for volatile compound analysis, including this compound extraction. This technique involves exposing a sorbent-coated fiber to the headspace above a sample, allowing volatile compounds to partition into the fiber coating [1]. The selection of fiber coating is critical and depends on the chemical properties of the target analytes; for medium-polarity compounds like this compound, combinations such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carbon wide-range/PDMS (DVB/Carbon WR/PDMS) have demonstrated excellent extraction efficiency [4]. The extraction process requires careful optimization of several parameters: sample volume, incubation temperature, extraction time, and agitation speed must be systematically controlled to ensure reproducible results.

The typical HS-SPME protocol involves placing the sample in a sealed vial and maintaining it at a controlled temperature (typically 40-60°C) with constant agitation to enhance the release of volatile compounds into the headspace. The exposure time generally ranges from 15 to 45 minutes, depending on the sample matrix and the volatility of the target compounds. After extraction, the fiber is inserted directly into the GC injector for thermal desorption, which typically occurs at 250-280°C for 2-5 minutes in split or splitless mode, depending on the concentration of analytes [1]. This technique offers significant advantages for this compound analysis, including minimal sample preparation, no solvent use, and excellent sensitivity for volatile compounds, making it particularly suitable for analyzing complex biological and environmental samples.

Automated Thermal Desorption (ATD)

For applications requiring enhanced sensitivity, particularly when analyzing this compound at trace levels, automated thermal desorption (ATD) provides a robust alternative to SPME. This technique involves collecting volatile compounds onto sorbent tubes filled with multiple adsorbents with varying retention properties, allowing for comprehensive trapping of a wide range of volatile organic compounds [5]. The sorbent tubes are then transferred to an automated thermal desorber unit, where they undergo a two-stage desorption process. The primary desorption step releases compounds from the sorbent tube at elevated temperatures (typically 250-300°C) into a focused cold trap, while the secondary desorption step rapidly heats the cold trap (up to 300°C) to transfer the analytes to the GC column in a narrow band, thus improving chromatographic resolution.

The ATD method is particularly valuable for gas-phase samples or when dealing with very low concentration compounds, as it allows for large volume sampling (typically 100-500 mL) without overwhelming the system [5]. When analyzing this compound using ATD, the selection of sorbent materials is crucial; a combination of Tenax TA with carbon-based sorbents has proven effective for capturing a wide range of oxygenated compounds including alcohols. The method development must include careful optimization of desorption temperatures, flow rates, and cryofocusing conditions to ensure quantitative transfer of this compound to the GC system while preventing artifact formation or compound degradation.

GC-MS Analysis Configuration

Instrumental Parameters

The analysis of this compound by GC-MS requires careful optimization of chromatographic parameters to achieve adequate separation from potentially interfering compounds in complex matrices. The selection of an appropriate capillary column is fundamental; for conventional one-dimensional GC-MS analysis, mid-polarity stationary phases such as DB-35 or VF-WAXms (30 m × 0.25 mm ID × 0.25 μm film thickness) provide excellent separation for oxygenated compounds like this compound [3] [5]. The GC oven temperature program should be optimized to resolve this compound from other compounds with similar retention characteristics; a typical program might start at 40°C (held for 2-5 minutes), then increase at a rate of 5-10°C/min to 250°C (held for 5-10 minutes). The injector should be operated in splitless mode (for trace analysis) with a temperature of 250°C to ensure complete vaporization of the analytes.

Mass spectrometric detection parameters must be carefully calibrated for this compound analysis. The ion source temperature is typically maintained at 230°C, with the quadrupole mass analyzer at 150°C [5]. Electron impact ionization at 70 eV is standard, with data acquisition conducted in full scan mode (m/z 40-350) for untargeted analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in targeted quantification. For this compound, characteristic mass fragments should be identified through analysis of authentic standards, with the molecular ion and key fragments monitored for reliable identification. The system should be routinely calibrated using perfluorotributylamine or other standard calibration compounds to maintain mass accuracy and resolution throughout the analysis.

Comprehensive Two-Dimensional GC×GC-MS

For samples with high complexity, where this compound may co-elute with other compounds in one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides significantly enhanced separation power [1]. This technique employs two GC columns with different stationary phases connected in series through a thermal modulator. The first dimension typically uses a non-polar phase (e.g., DB-5: 30 m × 0.25 mm ID × 0.25 μm) to separate compounds primarily by volatility, while the second dimension employs a polar phase (e.g., DB-17: 1-2 m × 0.1 mm ID × 0.1 μm) for secondary separation based on polarity [1]. The modulator periodically focuses and reinjects effluents from the first column onto the second column, typically with a modulation period of 4-8 seconds.

The GC×GC system requires careful optimization of several parameters specific to two-dimensional separation. The oven temperature program must be coordinated with the modulation period to maintain separation efficiency in both dimensions. The secondary separation occurs rapidly (within seconds), requiring a fast acquisition mass spectrometer such as a time-of-flight (TOF) mass analyzer capable of collecting multiple spectra per second [1]. This setup provides exceptional peak capacity and sensitivity, allowing for the detection and quantification of this compound even at trace levels in complex matrices like food aromas, environmental samples, or biological specimens. The structured chromatograms generated by GC×GC also facilitate compound identification through characteristic retention time patterns in the two-dimensional separation space.

Advanced Detection Techniques

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry represents a powerful technique for correlating specific chemical compounds with sensory perception, making it particularly valuable for characterizing odor-active compounds like this compound. The GC-O system configuration involves splitting the column effluent between a conventional GC detector (typically MS) and a specially designed olfactometry port where a trained human assessor sniffs the eluting compounds [2]. This setup allows for simultaneous chemical and sensory analysis, enabling researchers to determine which chromatographic peaks correspond to detectable odors and to characterize their sensory properties. The olfactometry port is engineered with heated transfer lines to prevent condensation of semi-volatile analytes and includes moisturized air makeup to prevent drying of the assessor's nasal membranes during extended sessions.

Several distinct methodological approaches can be employed in GC-O analysis depending on the research objectives. The detection frequency method utilizes multiple assessors (typically 6-8) to sniff the same sample, with the frequency of detection for each compound indicating its relative odor potency [2]. Aroma extraction dilution analysis (AEDA) involves analyzing serial dilutions of an extract to determine the flavor dilution (FD) factors for each odor-active compound, identifying those with the highest impact [4]. For direct intensity measurement, assessors may use a time-intensity method to continuously record the perceived intensity of odors throughout the chromatographic run. These GC-O techniques are particularly valuable for this compound analysis as they allow researchers to confirm its sensory impact even at concentrations that might be challenging to detect instrumentally, providing crucial data for understanding its role in overall aroma profiles.

GC×GC-O-TOF-MS Configuration

The integration of comprehensive two-dimensional GC with olfactometry and high-resolution time-of-flight mass spectrometry (GC×GC-O-TOF-MS) represents the state-of-the-art in aroma compound analysis [4]. This sophisticated configuration leverages the separation power of GC×GC, the sensitivity and identification capability of TOF-MS, and the sensory relevance of olfactometry. The system setup requires careful flow splitting to maintain adequate analyte levels at both the MS detector and the olfactometry port without compromising detection limits. Typically, the effluent is split 1:1 between the mass spectrometer and the olfactometry port, though this ratio can be adjusted based on the specific analysis requirements [2]. The fast acquisition rate of the TOF mass analyzer (up to 200 spectra/second) is essential for adequately capturing the narrow peaks produced by the GC×GC system, which typically have widths at the base of 100-200 ms.

The application of GC×GC-O-TOF-MS for this compound analysis provides several distinct advantages. The enhanced separation power significantly reduces the likelihood of co-elution, ensuring that the olfactory evaluation specifically corresponds to the target compound rather than a mixture [1]. The high-resolution mass spectrometry data enables confident identification through exact mass measurement (typically with mass accuracy < 5 ppm), providing elemental composition information that complements traditional spectral matching [1]. Furthermore, the two-dimensional retention indices serve as an additional identification parameter, increasing the confidence in compound assignment. This integrated approach is particularly valuable when studying this compound in complex natural samples where numerous isobaric compounds may be present, allowing for definitive identification and accurate quantification even at trace levels.

Data Analysis and Compound Identification

Compound Identification Strategies

The identification of this compound in GC-MS analysis requires a multi-parameter approach to ensure accurate assignment, particularly in complex samples where isobaric compounds may co-elute. The primary identification is typically based on mass spectral matching against commercial libraries (e.g., NIST, Wiley), with match factors and reverse match factors both exceeding 750 considered acceptable for tentative identification [1]. However, spectral matching alone is insufficient for definitive identification, as multiple isomers may have highly similar mass spectra. The incorporation of retention index (RI) information provides a second identification parameter that significantly increases confidence; the experimental RI value for this compound should match the literature value within a narrow tolerance (typically ±35 units) [1]. The retention index is calculated based on the retention times of a homologous series of n-alkanes analyzed under identical chromatographic conditions.

For the most confident identification, especially when using high-resolution mass spectrometry, exact mass measurement provides a third identification parameter. The accurate mass of this compound's molecular ion and key fragments should match the theoretical mass within 5 ppm [1]. This exact mass information enables the determination of elemental composition, which greatly narrows the possible structural isomers. The identification process can be further enhanced by analyzing authentic standards when available, comparing both retention times and mass spectra under identical analytical conditions. This multi-parameter identification approach is summarized in the following workflow, which outlines the sequential steps for confident compound characterization:

G Start GC-MS Data Acquisition Step1 Mass Spectral Library Matching (Match > 750) Start->Step1 Step2 Retention Index (RI) Comparison (±35 units) Step1->Step2 Tentative ID Step3 Exact Mass Analysis (< 5 ppm accuracy) Step2->Step3 Probable ID Step4 Authentic Standard Comparison Step3->Step4 Confirmed ID ConfidentID Confident Identification of this compound Step4->ConfidentID

Quantification Methods

The quantification of this compound can be approached through several methodologies depending on the analysis requirements and availability of standards. The most accurate approach involves internal standard calibration using stable isotope-labeled analogs (e.g., d₃-1-Nonen-3-ol) when available, which corrects for potential losses during sample preparation and matrix effects during ionization [5]. When isotope-labeled standards are not available, structurally similar compounds (e.g., 2-Nonen-1-ol) can be used as internal standards, though with potentially lower accuracy. The calibration curve is constructed by analyzing standards at multiple concentration levels covering the expected range in samples, with linear regression typically yielding R² values >0.995 for acceptable quantification.

For situations where reference standards are unavailable, semi-quantification approaches can provide estimated concentrations. The internal standard method assumes similar response factors between the target compound and the internal standard, while the standard addition method involves spiking samples with known amounts of analyte to correct for matrix effects [5]. In non-targeted analyses where this compound may be discovered incidentally, quantification can be challenging without a reference standard; in such cases, reporting relative abundance or estimated concentrations based on similar compounds may be the only option. The limit of detection (LOD) and limit of quantification (LOQ) for this compound should be determined experimentally through analysis of low-level standards, typically yielding values in the range of 0.1-1 ng/L and 0.5-5 ng/L, respectively, depending on the sample matrix and detection technique.

Table 1: Quantification Approaches for this compound Analysis

Method Principle Accuracy Applications Requirements
Internal Standard Calibration Response ratio relative to labeled internal standard High (90-110%) Targeted quantification Isotope-labeled standard
External Standard Calibration Direct comparison to authentic standard Medium-High (85-115%) Targeted quantification Pure authentic standard
Standard Addition Response comparison before/after spiking Medium (80-110%) Complex matrices Pure authentic standard
Semi-Quantification Relative response to structural analog Low-Medium (70-120%) Non-targeted analysis None

Application Examples

Food Aroma Analysis

The quantification of this compound plays a significant role in food aroma research, particularly in products where mushroom-like notes contribute to the overall flavor profile. In studies of pea protein preparations, which are increasingly used in plant-based products, GC-O analysis has identified numerous aroma-active compounds that contribute to the characteristic odor profiles that can sometimes cause sensory issues in final products [3]. While this compound was not specifically highlighted in pea protein, the methodological approach demonstrates how this compound could be investigated in similar matrices. The integration of descriptive sensory analysis with instrumental data allows researchers to correlate specific compounds like this compound with sensory attributes, enabling product developers to optimize formulations to achieve desired aroma profiles while minimizing off-flavors.

In the analysis of Rhododendron flowers, GC×GC-QTOFMS enabled the detection and quantification of 129 volatile compounds, with 2-nonen-1-ol identified as one of the main compounds in certain species [1]. This research demonstrates the power of advanced separation techniques for comprehensively characterizing complex volatile profiles in natural products. The identification of this compound in such systems would follow similar protocols, leveraging the enhanced separation power of GC×GC to resolve it from potentially interfering compounds. The high-resolution mass spectrometry further enables confident identification through exact mass measurement, particularly important for distinguishing between isomeric compounds like this compound and 2-nonen-1-ol that may have similar mass spectra but different sensory properties.

Environmental and Breath Analysis

The analysis of this compound in environmental applications and breath research represents another important application area, particularly for exposure assessment and biomarker discovery. In studies of firefighters' breath, non-targeted GC/MS analysis identified numerous exogenous and endogenous compounds, demonstrating the approach that could be applied to this compound monitoring [5]. The use of automated thermal desorption coupled with GC/MS in selected ion monitoring (SIM)/scan mode provides the sensitivity required for detecting trace-level compounds in complex biological matrices, with synchronous SIM/scan acquisition enabling both targeted quantification and non-targeted discovery in a single analysis. This approach efficiently expands the analytical scope beyond predetermined target lists, potentially revealing this compound as a compound of interest in various occupational or environmental exposure scenarios.

The non-targeted analysis workflow applied to breath samples includes several steps that could be adapted specifically for this compound investigation. After initial detection in full-scan mode, tentative identification is achieved through mass spectral library searching and retention index comparison [5]. Retention time prediction software tools can then be employed to strengthen identification confidence by comparing the experimental retention time with predicted values based on chemical structure. Finally, statistical analysis of the concentration differences between sample groups (e.g., pre- and post-exposure) helps identify compounds with significant changes, potentially highlighting this compound as a biomarker of interest worthy of more targeted quantification method development.

Table 2: Analytical Techniques for this compound in Different Applications

Application Field Recommended Techniques Sample Preparation Key Challenges Suggested Solutions
Food Aroma Profiling HS-SPME-GC×GC-O-TOF-MS Headspace SPME Co-elution with other aroma compounds Enhanced separation with GC×GC
Environmental Monitoring ATD-GC-MS (SIM/scan) Thermal desorption tubes Low concentration levels Large volume sampling, SIM detection
Pharmaceutical Analysis HS-GC-MS with internal standard Static headspace Matrix interference Standard addition method
Fragrance Research GC-O with AEDA Solvent extraction Sensory relevance determination Dilution analysis with olfactometry

Conclusion

The accurate quantification of this compound using gas chromatography-mass spectrometry requires careful method optimization at each analytical stage, from sample preparation to final data analysis. The selection of appropriate techniques should be guided by the specific sample matrix, required sensitivity, and available instrumentation. The integration of advanced separation approaches like GC×GC and selective detection methods such as GC-O significantly enhances our ability to confidently identify and quantify this impact compound, even in complex samples at trace concentrations. As analytical technologies continue to evolve, particularly in the realms of high-resolution mass spectrometry and comprehensive chromatography, the methodologies for this compound analysis will further refine, offering improved sensitivity, specificity, and efficiency for researchers across various fields from food science to environmental monitoring.

References

calibrating instruments with 1-Nonen-3-ol reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of 1-Nonen-3-ol

The table below summarizes the key identifiers and physical properties of this compound that are essential for method development [1] [2] [3].

Property Value
CAS Registry Number 21964-44-3 [1] [2] [3]
Molecular Formula C₉H₁₈O [1] [2] [3]
Molecular Weight 142.24 g/mol [1] [2] [3]
IUPAC Name This compound [1] [3]
Other Names Hexyl vinyl carbinol; 1-Vinylheptanol; Non-1-en-3-ol [1] [2] [3]
Boiling Point 192-194 °C [2]
Density 0.83 g/cm³ (approx.) [2]
Refractive Index 1.438 - 1.444 [2]
Flash Point 84 °C [2]
Physical Form Colorless oily liquid [2]
Odor Description Intensely oily, creamy, green, earthy, mushroom [2]

Commercial Availability and Sourcing

This compound is available from various chemical suppliers. The following table lists specific product numbers and pricing for your convenience [2].

Manufacturer Product Number Purity Packaging Price
TCI Chemical N0451 >97.0% (GC) 25 mL $121
AK Scientific 4932AL - 25 mL $222
American Custom Chemicals CHM0006926 95.00% 25 G $1273.39

General Workflow for Developing an Analytical Method

Since a specific protocol is not available, the diagram below outlines a general workflow you can adapt to develop your own calibration method for this compound, drawing from common practices in gas chromatography [4] [5].

Start Method Development for this compound Step1 1. Sample Preparation - Prepare stock solution - Serial dilution - Select appropriate solvent Start->Step1 Step2 2. Instrumental Setup - GC or GC-MS system - Select column (e.g., non-polar) - Optimize temperature program Step1->Step2 Step3 3. Calibration - Run standard series - Plot peak area vs. concentration - Generate calibration curve Step2->Step3 Step4 4. Validation - Determine linearity (R²) - Assess precision & accuracy - Calculate LOD and LOQ Step3->Step4 Step5 5. Sample Analysis - Run unknown samples - Quantify using calibration curve Step4->Step5 End Data Reporting Step5->End

Suggested Experimental Details

Based on the chemical properties and general practices, here are specific suggestions for your protocol:

  • Sample Preparation: Due to its oily nature and low water solubility (logP ~2.5-3.0 [6] [2]), a high-quality organic solvent like chromatographic-grade methanol or hexane is recommended for preparing stock and standard solutions.
  • Instrumental Analysis:
    • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for analyzing this volatile compound [1] [5].
    • A non-polar or low-polarity capillary column (e.g., 5% phenyl polysiloxane) would be appropriate.
    • A suggested starting temperature program is: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). The injector and detector (e.g., FID or MS source) temperatures should be set above 200°C to ensure complete vaporization and detection.
  • Calibration and Validation:
    • Prepare at least five different concentration levels for constructing a calibration curve.
    • The method should be validated by assessing linearity (R² > 0.995), precision (%RSD), and accuracy (% recovery). The estimated Log P and low water solubility suggest it may be prone to adsorption; system suitability tests are crucial [6].

Important Safety and Handling Notes

Please note the following safety information when handling this compound [2]:

  • Hazard Statement: H227 - Combustible liquid.
  • Precautionary Statements: P210 - Keep away from heat/sparks/open flames/hot surfaces; P280 - Wear protective gloves/protective clothing/eye protection/face protection.
  • Always consult the Safety Data Sheet (SDS) from your supplier before use.

References

Analytical Method Validation for 1-Nonen-3-ol: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Nonen-3-ol

This compound (CAS Registry Number: 21964-44-3) is an organic compound belonging to the class of fatty alcohols, with the molecular formula C9H18O and a molecular weight of 142.2386 g/mol [1] [2]. Its chemical structure features a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon, which defines its chemical properties [2]. This compound is also known by several synonyms, including Hexylvinylcarbinol, 1-Vinylheptanol, and Non-1-en-3-ol [1] [2]. From an organoleptic perspective, it is described as having intense, oily, creamy, green, earthy, and mushroom-like flavors [2]. In the pharmaceutical and herbal medicine industries, reliable analytical methods are crucial for the qualitative and quantitative analysis of such compounds to ensure product quality, safety, and efficacy.

Analytical Validation Framework

Analytical method validation provides objective evidence that a specific analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline outlines the core validation elements for analytical procedures used in the release and stability testing of commercial drug substances and products [3]. The following table summarizes the key validation parameters and their typical acceptance criteria for the quantification of this compound.

Table 1: Key Analytical Validation Parameters and Target Acceptance Criteria

Validation Parameter Definition and Purpose Recommended Target Criteria for this compound
Specificity/Selectivity Ability to unequivocally assess the analyte in the presence of other components. Baseline separation of this compound from potential interferents (Resolution > 1.5).
Linearity Ability of the method to obtain results directly proportional to analyte concentration. A minimum of 5 concentration levels. Correlation coefficient (R²) > 0.998.
Range Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity. Typically 50-150% of the target test concentration.
Accuracy Closeness of agreement between the accepted reference value and the value found. Recovery of 98-102% for drug substance.

| Precision (Repeatability) | Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 1.0% for n ≥ 6. | | Intermediate Precision | Within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2.0% for the same method across variations. | | Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; Precision RSD ≤ 5%; Accuracy 80-120%. | | Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3:1. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in system suitability parameters (e.g., retention time, resolution, tailing factor). |

Method Development: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is an excellent technique for analyzing compounds like this compound due to its high efficiency, rapid separation speed, and eco-friendly characteristics, as it primarily uses carbon dioxide (CO₂) as the mobile phase [4]. The following workflow outlines the systematic development of an SFC method.

G cluster_0 Key Parameters (Single-Factor Test) Start Start SFC Method Development Stationary Select Stationary Phase Start->Stationary Mobile Optimize Mobile Phase Stationary->Mobile Params Adjust Key Parameters Mobile->Params Validate Validate Final Method Params->Validate Successful Separation P1 Back Pressure Params->P1 P2 Column Temperature Params->P2 P3 Flow Rate Params->P3 P4 Gradient Program Params->P4 End Validated Method Validate->End

Diagram 1: SFC Method Development Workflow. This diagram outlines the systematic steps for developing a Supercritical Fluid Chromatography method, highlighting the key parameters to optimize.

Detailed SFC Protocol

Based on a validated approach for analyzing flavonoids in herbal medicines, the following is a detailed protocol that can be adapted for this compound [4].

Table 2: Detailed SFC Instrumental Parameters

Parameter Recommended Setting Comments and Adjustment Range
Stationary Phase Agilent Zorbax RX-SIL (or equivalent) 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase CO₂ (A) and Methanol (B) Ethanol can be a less toxic alternative.
Elution Mode Gradient Initial 5% B, to 30% B over 8 min. Adjust for this compound retention.
Back Pressure 95 bar Test range: 80 - 120 bar.
Column Temperature 45 °C Test range: 35 - 55 °C.
Flow Rate 0.8 mL/min Test range: 0.6 - 1.2 mL/min.
Detection Diode-Array Detection (DAD) Select appropriate wavelength for this compound (to be determined).
Injection Volume 1 - 5 µL Depends on sample concentration and loop size.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with an appropriate solvent (e.g., methanol) to obtain a primary stock solution of 1 mg/mL. Prepare working standards by serial dilution.
  • Test Sample: Extract the sample matrix using a suitable solvent (e.g., methanol, hexane) via sonication for 15-20 minutes. Centrifuge and filter the supernatant through a 0.22 µm membrane filter before injection.

Method Validation Protocol

Once the method is developed, it must be experimentally validated. The following workflow summarizes the experimental sequence for the key validation parameters.

G cluster_0 Precision Study Types Start Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LODLOQ LOD & LOQ Precision->LODLOQ P1 Repeatability (6 Replicates, 1 Day) Precision->P1 P2 Intermediate Precision (2 Days, 2 Analysts) Precision->P2 Robustness Robustness LODLOQ->Robustness End Method Validation Report Robustness->End

Diagram 2: Method Validation Experimental Workflow. This chart illustrates the sequence of experiments required to fully validate an analytical method according to ICH guidelines.

Experimental Procedures for Key Parameters
  • Specificity:

    • Procedure: Inject blank solvent, a standard solution of this compound, and a sample solution spiked with potential interferents.
    • Acceptance Criterion: The peak for this compound should be well-resolved (Resolution > 1.5) from any other peaks, and the blank chromatogram should show no interference at the same retention time.
  • Linearity and Range:

    • Procedure: Prepare and analyze at least five standard solutions of this compound across a specified range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Plot peak area versus concentration.
    • Acceptance Criterion: The correlation coefficient (R²) should be greater than 0.998. The y-intercept should not be significantly different from zero.
  • Accuracy (Recovery):

    • Procedure: Spike a known amount of this compound reference standard into a placebo or pre-analyzed sample matrix at three levels (e.g., 50%, 100%, 150%). Analyze each level in triplicate.
    • Acceptance Criterion: The mean recovery should be within 98-102%.
  • Precision:

    • Repeatability: Analyze six independent preparations of a single homogeneous sample at 100% of the test concentration.
    • Intermediate Precision: Perform the same analysis on a different day, with a different analyst, or on a different instrument.
    • Acceptance Criterion: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%, and for intermediate precision, ≤ 2.0%.
  • Robustness:

    • Procedure: Deliberately introduce small variations in critical method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). Evaluate their impact on system suitability parameters like retention time, tailing factor, and resolution.
    • Acceptance Criterion: All system suitability parameters should remain within predefined limits despite these variations.

Conclusion

A well-developed and validated SFC method, as outlined in these application notes, is capable of providing fast, efficient, and reliable quantification of this compound. Adherence to the ICH Q2(R2) validation framework ensures the method is fit for its intended purpose in pharmaceutical quality control and research [3] [4]. The systematic development and validation approach guarantees the method's specificity, accuracy, precision, and robustness, making it an excellent alternative to traditional liquid chromatography for this application.

References

Atmospheric Ozonolysis of 1-Nonen-3-ol: Application Notes and Experimental Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Nonen-3-ol represents an important class of unsaturated oxygenated volatile organic compounds (OVOCs) that undergo significant atmospheric transformations through ozonolysis. These reactions contribute to tropospheric chemistry through the formation of carbonyl compounds, organic acids, and secondary organic aerosols (SOA). Understanding the ozonolysis mechanism and kinetics of this compound is particularly relevant for researchers studying atmospheric processing of biogenic emissions and drug development professionals investigating degradation pathways of unsaturated compounds. These application notes provide detailed experimental protocols and mechanistic insights to support research into the atmospheric fate of this compound.

The structural features of this compound, specifically the position of the hydroxyl group relative to the double bond, significantly influence its reactivity with ozone. As a C9 unsaturated alcohol, it serves as a model compound for understanding the atmospheric behavior of larger unsaturated alcohols that are emitted from both natural and anthropogenic sources. Its degradation through ozonolysis represents an important removal pathway in the troposphere, particularly during nighttime hours when OH radical concentrations diminish and ozone-driven oxidation processes dominate [1].

Kinetic Data and Reactivity Trends

Rate Constants and Atmospheric Lifetimes

The ozonolysis rate constant for this compound has been experimentally determined using absolute methods in environmental chamber studies. The reaction proceeds with a rate constant of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec) at 298 K and atmospheric pressure [1]. This places this compound in the moderate reactivity range among unsaturated alcohols, with an atmospheric lifetime of approximately 1.5 hours when exposed to a typical tropospheric ozone concentration of 7 × 10¹¹ molecule/cm³ [1].

Table 1: Kinetic Parameters for Ozonolysis of Unsaturated Alcohols at 298 K

Compound Rate Constant (10⁻¹⁷ cm³/molecule·sec) Atmospheric Lifetime Structural Features
This compound 1.89 ± 0.20 ~1.5 hours C9, OH at position 3
1-Octen-3-ol 1.91 ± 0.19 ~1.5 hours C8, OH at position 3
1-Nonen-4-ol 0.83 ± 0.08 ~3.3 hours C9, OH at position 4
cis-2-Penten-1-ol 4.28 ± 0.64* ~38 minutes* C5, terminal OH

*Value calculated from relative rate measurements in similar studies [2]

Structure-Reactivity Relationships

The position of the hydroxyl group significantly influences ozonolysis reactivity, as evidenced by the different rate constants observed for isomeric nonenols. This compound reacts approximately 2.3 times faster with ozone than 1-nonen-4-ol, demonstrating that the closer proximity of the OH group to the double bond enhances reactivity [1]. This effect can be attributed to electronic influences of the hydroxyl group on the electron density of the double bond.

The chain length effect appears minimal when comparing 1-octen-3-ol and this compound, which exhibit nearly identical rate constants despite differing carbon chain lengths. This suggests that the local environment around the double bond and hydroxyl group predominantly determines reactivity rather than the overall chain length [1]. Atomic charge analysis confirms that the substituents adjacent to the double bond significantly affect charge distribution and consequently the reaction rate with ozone [1].

Experimental Protocols

Chamber-Based Ozonolysis Studies

Environmental chamber studies provide the most controlled approach for investigating this compound ozonolysis under atmospherically relevant conditions. The following protocol describes the experimental setup for kinetic and product studies [1] [2]:

  • Reactor Configuration: Employ a 100-L FEP Teflon film bag reactor or 63-L Pyrex reactor maintained at 298 K and atmospheric pressure (760 Torr). The reactor should be equipped with Teflon inlet/outlet ports for reactant introduction and sampling.
  • Reactant Introduction: Introduce this compound using a syringe injection system with gentle heating (40-50°C) to achieve sufficient vaporization. Use ultra-high purity air or nitrogen as the carrier gas.
  • Ozone Generation: Generate ozone by passing oxygen through a commercial ozone generator with UV photolysis. Monitor ozone concentration using a calibrated UV photometer.
  • Radical Scavenging: Add cyclohexane (200-500 ppm) as an OH radical scavenger to isolate the pure ozonolysis pathway and prevent secondary oxidation by OH radicals [1].
  • Concentration Monitoring: Use FTIR spectroscopy with a long-path cell (typically 1-10 m path length) to monitor reactant consumption and product formation in real-time. Complement with GC-MS analysis with solid-phase microextraction (SPME) sampling for sensitive detection of carbonyl products [2] [3].
Product Identification and Quantification

The identification of reaction products requires a multi-technique approach to capture the diverse compounds formed during ozonolysis:

  • Carbonyl Compound Analysis: Derivatize carbonyl products with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. Separate and quantify using HPLC-UV with a C18 column and acetonitrile/water gradient elution [2].
  • Carboxylic Acid Detection: Analyze acidic products using ion chromatography or convert to methyl esters with diazomethane for GC-MS analysis.
  • Hydroxylated Compound Identification: Employ SPME-GC-MS with silylation derivatization to enhance detection of hydroxylated products like hydroxycarbonyls [3].
  • Product Yield Determination: Calculate formation yields using the relative rate method based on the consumption of this compound and appearance of products, with calibration using authentic standards where available.

Reaction Mechanism and Pathways

The Criegee Mechanism

The ozonolysis of this compound follows the Criegee mechanism, which begins with a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond [4] [5] [6]. This mechanism proceeds through several well-defined steps:

  • Initial Cycloaddition: Ozone undergoes 1,3-dipolar cycloaddition to the double bond of this compound, forming an unstable primary ozonide (molozonide or 1,2,3-trioxolane).

  • Ozonide Decomposition: The primary ozonide rapidly decomposes through O-O bond cleavage, yielding a carbonyl compound and a Criegee intermediate (carbonyl oxide) in a retro-1,3-dipolar cycloaddition.

  • Stabilization Pathways: The energy-rich Criegee intermediate either stabilizes through collisional energy transfer or undergoes unimolecular decomposition to various products.

  • Secondary Reactions: The stabilized Criegee intermediate can react with other atmospheric species (SO₂, H₂O, NOₓ) or undergo bimolecular reactions with carbonyl compounds to form secondary ozonides [5].

G Alkene This compound (Alkene) POZ Primary Ozonide (Molozonide) Alkene->POZ 1,3-dipolar cycloaddition O3 Ozone (O₃) O3->POZ CI Criegee Intermediate (Carbonyl Oxide) POZ->CI O-O cleavage Carbonyl Carbonyl Compound POZ->Carbonyl Retro-1,3-dipolar cycloaddition Products Stable Products CI->Products Stabilization & Bimolecular Reactions Carbonyl->Products

Diagram 1: The Criegee mechanism for alkene ozonolysis showing the formation of the primary ozonide and its decomposition to carbonyl compounds and Criegee intermediates

Degradation Pathways for this compound

The ozonolysis of this compound proceeds through specific cleavage pathways determined by the position of the double bond relative to the hydroxyl group. Based on studies of similar unsaturated alcohols [2] [3], the reaction likely proceeds through the following pathways:

  • Primary Cleavage: Attack at the C=C bond results in two main fragmentation pathways depending on the initial attachment of ozone. The major pathway produces Criegee intermediates and carbonyl compounds that retain the hydroxyl functionality.

  • Product Formation: The expected major products include formaldehyde, C₈ carbonyl compounds, and hydroxycarbonyls such as 2-hydroxybutanal or similar hydroxylated carbonyls based on analogous systems [3].

  • Secondary Chemistry: The Criegee intermediates undergo subsequent reactions with water vapor to form α-hydroxy hydroperoxides that decompose to hydroxyl radicals and carbonyl compounds, or with organic acids to form secondary organic aerosols [7].

G Nonenol This compound CH₃(CH₂)₅CH(OH)CH=CH₂ POZ Primary Ozonide Nonenol->POZ O3 O₃ O3->POZ CI1 Criegee Intermediate 1 CH₂OO POZ->CI1 Pathway A CI2 Criegee Intermediate 2 OH-containing POZ->CI2 Pathway B Carbonyl1 C₈ Carbonyl Compound POZ->Carbonyl1 Pathway A Carbonyl2 Formaldehyde HCHO POZ->Carbonyl2 Pathway B Fragments Small Carbonyls (C₂-C₄) CI1->Fragments Unimolecular Decomposition HCarbonyl Hydroxycarbonyl Compound CI2->HCarbonyl Isomerization

Diagram 2: Proposed degradation pathways for this compound ozonolysis showing the formation of different Criegee intermediates and product suites

Atmospheric Significance and Implications

Tropospheric Processing

The ozonolysis of this compound represents a significant atmospheric sink for unsaturated alcohols in the troposphere. With a lifetime of approximately 1.5 hours against reaction with ozone at typical atmospheric concentrations [1], this process contributes to:

  • Oxidant Production: Generation of OH radicals through the decomposition of excited Criegee intermediates, particularly those without α-hydrogen atoms [7].

  • Carbonyl Compound Formation: Production of oxygenated VOCs including formaldehyde, acetaldehyde, and larger hydroxycarbonyls that undergo further atmospheric oxidation [2] [3].

  • Nighttime Chemistry: Serving as an important oxidation pathway when OH radical concentrations are low and ozone-driven processes dominate organic compound removal.

Secondary Organic Aerosol Formation

The ozonolysis of this compound contributes to secondary organic aerosol (SOA) formation through several mechanisms:

  • Low-Volatility Products: Formation of highly oxygenated molecules (HOMs) with low vapor pressures that partition to the particle phase.

  • Acid-Catalyzed Heterogeneous Chemistry: Carboxylic acids produced during ozonolysis can catalyze particle-phase reactions that enhance aerosol growth.

  • Oligomerization: Reactive Criegee intermediates and carbonyl compounds can undergo heterogeneous reactions to form high-molecular-weight oligomers in the aerosol phase.

The aerosol formation potential from this compound ozonolysis remains to be quantitatively determined but is expected to be significant based on its molecular structure and analogy with similar compounds.

Analytical Considerations and Challenges

Criegee Intermediate Detection

The direct measurement of Criegee intermediates in this compound ozonolysis presents significant analytical challenges due to their transient nature and high reactivity. Recent advances include:

  • Cavity Ring-Down Spectroscopy: Utilizing near-UV absorption (350-400 nm) to directly detect and quantify the simplest Criegee intermediate CH₂OO with high sensitivity [7].

  • Chemical Ionization Mass Spectrometry: Employing specialized reagent ions (e.g., acetate) for selective detection of stabilized Criegee intermediates.

  • Scavenger Experiments: Using sulfur dioxide as a selective scavenger of Criegee intermediates to confirm their role in product formation [7].

Product quantification challenges

The accurate quantification of this compound ozonolysis products requires addressing several analytical challenges:

  • Reactive Compound Loss: Carbonyl compounds and hydroxycarbonyls can be lost to wall deposition or further reaction during sampling.

  • Isomer Differentiation: Multiple structural isomers may be formed that require advanced separation techniques (e.g., isomer-specific chromatography) for unambiguous identification.

  • Calibration Standards: The lack of commercial standards for many oxygenated products necessitates synthetic preparation or semi-quantitative estimation based on functional group analysis.

Conclusion

The atmospheric ozonolysis of this compound represents an important chemical transformation pathway that contributes to tropospheric oxidant cycling and secondary organic aerosol formation. The reaction proceeds through the well-established Criegee mechanism with a moderate rate constant of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec) at ambient temperature. The position of the hydroxyl group at carbon 3 significantly enhances reactivity compared to isomers with more distant functional groups.

These application notes provide detailed experimental protocols for investigating the kinetics and products of this compound ozonolysis using environmental chamber approaches coupled with modern analytical techniques. Further research should focus on quantifying the secondary organic aerosol yield and characterizing the specific isomeric products formed through this atmospheric processing pathway. Understanding these detailed chemical mechanisms supports more accurate prediction of atmospheric composition and transformation products relevant to pharmaceutical and environmental sciences.

References

reducing 1-Nonen-3-ol off-flavors food products

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the basic chemical and sensory properties of 1-Nonen-3-ol?

    • A: this compound is an alcohol with a molecular weight of 142.24 g/mol (C₉H₁₈O) [1]. Its odor is intensely described as oily, creamy, green, and earthy with mushroom undertones. The flavor is similarly earthy, mushroom-like, and green [1]. It has a relatively low water solubility (613.1 mg/L at 25°C) and a logP (o/w) value of approximately 3.03, indicating it is lipophilic (fat-soluble) [1].
  • Q2: What are the potential sources of this compound in food products?

    • A: While specific precursors for this compound are not detailed in the search results, related compounds like (E)-2-nonenal are known off-flavors formed from the oxidation of fatty acids, particularly omega-6 fatty acids such as linolenic acid [2]. Thermal processing can influence the formation and degradation of such compounds [2].
  • Q3: What are the general strategies for managing undesirable flavor compounds?

    • A: Based on research into other off-flavors, strategies can include:
      • Precursor Control: Managing the raw materials and ingredients that are precursors to off-flavor formation.
      • Process Optimization: Adjusting thermal processing parameters (time/temperature) can help reduce the formation of certain off-flavor compounds, as seen in studies on watermelon juice [2].
      • Physical Removal: Techniques such as adsorption or vacuum stripping may be explored, leveraging the compound's volatility or lipophilicity.
      • Flavor Masking or Balancing: Using flavor modulators or other ingredients to cover or balance the undesirable notes.

Troubleshooting Guide & Experimental Approaches

The following workflow outlines a systematic, experiment-driven approach to identify and mitigate this compound off-flavors in your product.

cluster_phase1 Phase 1: Confirm & Quantify cluster_phase2 Phase 2: Investigate Source cluster_phase3 Phase 3: Implement & Test Solutions Start Start: Suspected this compound Off-flavor A1 Analytical Confirmation (HS-SPME-GC-MS) Start->A1 A2 Sensory Evaluation (QDA with Trained Panel) A1->A2 A3 Establish Baseline Concentration A2->A3 B1 Review Ingredient Specs (Lipid Content, Fatty Acid Profile) A3->B1 B2 Audit Processing Conditions (Thermal History, Oxygen Exposure) A3->B2 C1 Design of Experiments (DoE) B1->C1 B2->C1 C2 Test Interventions (e.g., Antioxidants, Process Modifications) C1->C2 C3 Re-analyze & Re-treat Final Product C2->C3 End Document & Standardize Solution C3->End

Phase 1: Confirm and Quantify the Problem

Step 1: Analytical Confirmation

  • Method: Use Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [3] [2] [4]. This is highly effective for volatile organic compounds.
  • Protocol Outline:
    • Sample Preparation: Homogenize your product. Weigh a precise amount (e.g., 1-5 g) into a headspace vial.
    • Internal Standard: Add a suitable internal standard (e.g., a deuterated alcohol if available) for quantification.
    • HS-SPME: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 10-30 min). Then, expose a fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb volatiles.
    • GC-MS Analysis: Inject the fiber into the GC inlet for desorption. Use a standard non-polar or mid-polar column (e.g., DB-5MS). Identify this compound by matching its retention index and mass spectrum with an authentic standard.

Step 2: Sensory Correlation

  • Method: Conduct a Quantitative Descriptive Analysis (QDA) [4] with a trained panel.
  • Protocol Outline:
    • Panel Training: Train panelists to recognize the "earthy, mushroom" attributes of this compound using reference standards.
    • Evaluation: Present samples in a randomized, blinded design. Have panelists score the intensity of the off-flavor and other key attributes on a structured scale (e.g., 0-15).
    • Data Analysis: Correlate the sensory intensity scores with the instrumental concentration data from GC-MS to establish a dose-response relationship.
Phase 2 & 3: Investigate and Intervene

Once the problem is quantified, you can design experiments to tackle it. The table below summarizes potential intervention strategies based on the compound's properties and general food science principles.

Strategy Mechanism / Rationale Experimental Considerations
Precursor Control Limit substrates (e.g., linolenic acid) for its formation [2]. Analyze fatty acid profiles of raw ingredients. Source ingredients with lower polyunsaturated fat content.
Antioxidant Addition Inhibit oxidative pathways that may lead to this compound formation. Test efficacy of natural (e.g., tocopherols, rosemary extract) or synthetic antioxidants in model systems.
Process Modification Reduce thermal load or oxygen exposure during processing [2]. Use a DoE to test different time-temperature combinations or evaluate nitrogen flushing.
Physical Removal Leverage its lipophilicity and volatility. Explore adsorption processes (e.g., with activated carbon) or steam stripping in pilot-scale trials.

Key Data for this compound

For your experimental calculations and reporting, please refer to the following quantitative data:

Property Value Notes / Source
CAS Number 21964-44-3 [1]
Molecular Formula C₉H₁₈O [1]
Molecular Weight 142.24 g/mol [1]
Odor Description Oily, creamy, green, earthy, mushroom [1]
Boiling Point 195 °C @ 760 mmHg [1]
Water Solubility 613.1 mg/L @ 25 °C Estimated [1]
logP (o/w) ~3.03 - 3.10 Estimated; indicates high lipophilicity [1]

Important Limitations and Next Steps

A significant challenge is the lack of direct, peer-reviewed studies on mitigating this compound specifically. The strategies provided are extrapolated from general food chemistry and related off-flavor research.

  • Synthesizing a Pure Standard: Obtain or synthesize a pure standard of this compound. This is critical for developing a validated quantification method and for training your sensory panel.
  • Creating a Model System: Develop a simple, reproducible model system (e.g., an oil-in-water emulsion) where the off-flavor can be consistently generated. This will allow for rapid and cost-effective screening of potential mitigation strategies.

References

Technical Guide: Optimizing SPME for 1-Nonen-3-ol Extraction

Author: Smolecule Technical Support Team. Date: February 2026

1. Which SPME fiber coating should I select for 1-Nonen-3-ol? The selection of the fiber coating is critical, as its affinity for your target analyte directly impacts extraction efficiency. Based on studies of similar volatile compounds, the following coatings are recommended:

Fiber Coating Rationale for Recommendation Key Supporting Evidence
DVB/CAR/PDMS Highly recommended. Bipolar coating effective for a wide range of volatiles, including alcohols and ketones. Extracted twice the number of volatiles vs. PDMS in plant analysis [1]. Used successfully in dry-cured ham VOC profiling [2].
CAR/PDMS Good alternative. Especially effective for very volatile compounds (VVOCs). Showed highest extraction efficiency for 1-Octen-3-ol (structurally similar) in alfalfa [1].
PDMS/DVB Suitable for VOCs and semi-VOCs. An option if DVB/CAR/PDMS is unavailable. Used in TF-SPME for efficient aroma compound extraction from beverages [3].

2. What are the optimal extraction conditions? Optimal parameters are inter-dependent, but a systematic approach using the following ranges and statistical optimization can identify the best combination. The table below summarizes key parameters and findings from validated methods.

Parameter Recommended Range Evidence & Context
Extraction Temperature 60–70°C Optimal at 60°C for plant volatiles [1]; 70°C for dry-cured ham VOCs [2].
Extraction Time 20–60 min 20 min sufficient for plant trichomes [1]; 60 min optimal for dry-cured ham [2].
Sample Amount 1–2 grams 1 g used for complex, homogenized dry-cured ham matrix [2].
Salt Addition (NaCl) Saturated solution Enhances volatility of organic compounds ("salting-out" effect); used in dry-cured ham and cheese analysis [2] [4].

The following workflow outlines a robust strategy for determining the best conditions, combining both one-factor-at-a-time and response surface methodologies:

cluster_ofat Step 1: One-Factor-at-a-Time cluster_rsm Step 2: Response Surface Methodology start Start SPME Optimization f1 1. Preliminary Screening (One-Factor-at-a-Time) start->f1 f2 2. In-Depth Optimization (Response Surface Methodology) f1->f2 f3 3. Method Validation f2->f3 f4 Optimal SPME Conditions Obtained f3->f4 a1 Fix Fiber Type (e.g., DVB/CAR/PDMS) a2 Vary Temperature (e.g., 40°C, 50°C, 60°C) a1->a2 a3 Vary Time (e.g., 10, 30, 60 min) a2->a3 a4 Identify Approximate Optimal Ranges a3->a4 b1 Design Experiment (e.g., Central Composite Design) a4->b1 b2 Model Factor Interactions (Temperature × Time) b1->b2 b3 Define Final Optimal Parameter Set b2->b3

3. How can I improve quantification accuracy for this compound? Using internal standards (ISTDs) is essential for normalizing variations in fiber performance, matrix effects, and instrument response.

  • Use Multiple ISTDs: Select one or more internal standards that are chemically similar to this compound but not present in your sample. For example, the study on dry-cured ham used 2-hexen-1-ol, (E) and 1-octen-3-ol as part of a 12-component ISTD mixture to cover different compound classes and volatilities [2].
  • Correct for Matrix Effects: The use of a matrix-matched calibration curve is advised. Researchers have successfully used a whey protein/oil mixture (3:1 ratio) to mimic the meat matrix for validating VOC quantification in dry-cured ham [2].

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Sensitivity Incorrect fiber coating; Sub-optimal temperature/time; Analyte competition. Re-optimize using DoE; Use a more suitable fiber (e.g., DVB/CAR/PDMS); Use multiple ISTDs for normalization [2] [3].
Poor Reproducibility Inconsistent sample prep/homogenization; Fiber damage/ageing; Variable desorption. Strictly control sample prep time and homogenization; Condition fiber before each run; Ensure consistent desorption time/temperature [2].
Carryover/High Background Incomplete fiber desorption; Fiber contamination. Increase/optimize desorption temperature and time; Run a blank after high-concentration samples; Re-condition fiber as needed [2].

4. Are there advanced techniques if sensitivity remains insufficient? If traditional SPME does not yield sufficient sensitivity, consider these advanced approaches:

  • Thin-Film SPME (TF-SPME): This uses a larger surface area of the same sorptive phase, leading to higher extraction capacity and improved sensitivity for a wide range of compounds, from very volatile to semi-volatile [3].
  • Combined TF-SPME and SBSE Extraction: Immersing a TF-SPME device and a Stir Bar Sorptive Extraction (SBSE) device in the same sample can provide complementary coverage of compounds with different polarities, significantly improving the linearity range and sensitivity for most compounds [3].

References

separating 1-Nonen-3-ol enantiomers chiral chromatography

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Chiral Method Development

For challenging separations, a systematic screening strategy is recommended. The following workflow outlines a general approach that you can adapt for separating 1-Nonen-3-ol enantiomers.

Start Start Chiral Method Development PhaseSelect Select Chiral Stationary Phase (CSP) Start->PhaseSelect ModeSelect Choose Elution Mode PhaseSelect->ModeSelect Optimize Optimize Conditions ModeSelect->Optimize Success Separation Achieved? Optimize->Success Success->PhaseSelect No End Method Finalized Success->End Yes

Troubleshooting Common Challenges

Here are some frequent issues and solutions based on the principles of chiral separations.

Problem Area Specific Issue Potential Causes & Solutions
Stationary Phase No separation on initial column Cause: The CSP lacks complementary chirality or specific interactions for your analyte. Solution: Screen multiple columns with different selectors (e.g., Polysaccharide, Cyclodextrin, Pirkle-type) [1] [2].
Inadequate resolution on a promising column Cause: The chiral selector is appropriate, but the polysaccharide base is not. Solution: Try the same selector on a different base (e.g., switch from cellulose to amylose, which has a helical structure) [2].
Mobile Phase Poor peak shape or co-elution Cause: Undesired ionic interactions or insufficient selectivity. Solution: Additives: Incorporate mobile phase additives (e.g., acid, base). Composition: Adjust the ratio of organic modifiers (e.g., alcohol in hexane). Note: Some specialized phases allow strong solvents like dichloromethane to enhance selectivity [2].
Unwanted reversal of elution order Cause: Changes in mobile phase composition or temperature can invert the elution order of enantiomers. Solution: Precisely control and document the concentration of additives and the temperature [2].
Temperature Changes in resolution and selectivity Cause: The interaction between analyte and CSP is temperature-sensitive. Solution: Systematically lower the temperature to often improve resolution, but be aware it may also change elution order [2].

Detailed Experimental Protocol: Chiral HPLC Screening

This protocol provides a detailed methodology for the initial screening phase, which is often the most critical step.

1. Principle Chiral separation relies on forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the column [1].

2. Materials and Equipment

  • HPLC System: Standard HPLC system with a UV detector or other appropriate detection.
  • Columns: A set of chiral columns for screening. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H) are an excellent starting point due to their broad applicability [1].
  • Mobile Phase: HPLC-grade solvents. For normal-phase screening (common for polysaccharide columns), have n-hexane and a polar modifier like isopropanol on hand.
  • Chemicals: Racemic this compound sample. Prepare a solution at a suitable concentration for your detector.

3. Procedure 1. Initial Conditions: Begin with a normal-phase system. Set the mobile phase to n-hexane/IPA (90:10, v/v). Use a flow rate of 1.0 mL/min and a column temperature of 25°C [1]. 2. Column Screening: Inject your sample onto the first chiral column. If no separation is observed, switch to a column with a different chiral selector and/or polysaccharide base (e.g., from cellulose to amylose) [2]. 3. Mobile Phase Optimization: * If you see partial separation (a shoulder on a peak), try adjusting the polarity. Increase the percentage of IPA to reduce retention time, or decrease it to increase retention and potentially improve resolution. * If peak shape is poor, consider adding a small amount (0.1%) of an additive like diethylamine or trifluoroacetic acid, depending on your analyte's properties. 4. Temperature Optimization: Once a promising separation is found, experiment with temperature. Lowering the temperature (e.g., to 10-15°C) can significantly improve resolution, though it may increase back-pressure and analysis time [2].

4. Analysis Calculate the resolution (Rs), selectivity (α), and capacity factor (k') for the enantiomer peaks to quantitatively evaluate the separation quality.

Key Takeaways for Your Support Center

  • Chirality is Mandatory: Emphasize that standard reversed-phase HPLC cannot separate enantiomers. A chiral element—either in the column or the mobile phase—is essential [3].
  • Screening is Non-Negotiable: It is difficult to predict the best column for a given molecule. The most efficient strategy is to screen several different chiral stationary phases [2].
  • Fine-Tuning is Multidimensional: Optimal resolution is found by co-optimizing the stationary phase, mobile phase composition/additives, and temperature [2].

References

preventing 1-Nonen-3-ol degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that cause the degradation of 1-Nonen-3-ol during storage?

    • A: Based on studies of similar unsaturated alcohols, the primary degradation pathways are oxidation and reaction with atmospheric oxidants like ozone (O₃) [1] [2]. Key factors that accelerate these processes are elevated temperatures and exposure to light [3] [1].
  • Q2: What are the recommended storage conditions for this compound?

    • A: The safety data sheet recommends storing in a cool, well-ventilated place and keeping the container tightly closed [4]. For maximum stability, you should extend these guidelines to include protection from light, as it is a significant factor in the deterioration of similar compounds [3].
  • Q3: How can I monitor the degradation of this compound in my samples over time?

    • A: Techniques like Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) are highly effective for tracking changes in volatile compounds like this compound and identifying degradation products [3] [5]. This method allows for the semi-quantification of the target compound and its volatile breakdown products.

Experimental Protocols for Stability Assessment

Here is a detailed methodology, adapted from published research on volatile compounds, that you can use to assess the stability of this compound under different storage conditions [3] [5].

Aim: To evaluate the effect of temperature and light on the stability of this compound over a defined storage period.

Materials:

  • High-purity this compound standard
  • Amber headspace vials and caps
  • HS-SPME fibers (e.g., DVB/CAR/PDMS)
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
  • Controlled temperature incubators or storage chambers (e.g., 4°C, 20°C, 30°C)
  • Light source (for light-exposure experiments)

Methodology:

  • Sample Preparation: Aliquot a fixed volume of this compound into multiple amber headspace vials. Seal them tightly.
  • Storage Treatments: Divide the vials into different storage groups. A typical experimental design could include:
    • Treatment A: 20°C with continuous light exposure.
    • Treatment B: 30°C in complete darkness.
    • Control: 4°C or -20°C in darkness.
  • Sampling Schedule: Analyze samples in replicates (e.g., n=3) at predetermined time points (e.g., 0, 1, 3, 6 months).
  • HS-SPME-GC-MS Analysis:
    • Incubation: Place vials in an auto-sampler heater and incubate at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
    • Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C to adsorb volatile compounds.
    • Desorption & GC-MS Run: Inject the fiber into the GC inlet for thermal desorption (e.g., 4 minutes at 250°C). Use a DB-Wax-type capillary column. The oven temperature should be programmed (e.g., hold at 40°C for 4 min, ramp to 245°C at 5°C/min, hold for 5 min). Acquire mass spectra in scan mode (e.g., m/z 20-400).
  • Data Analysis: Identify this compound by matching its mass spectrum with libraries (e.g., NIST) and its retention index with authentic standards. Use internal standards (e.g., 2-octanol) for semi-quantification. Track the peak area of this compound and the formation of new volatile compounds over time.

Data Presentation and Interpretation

The table below summarizes key stability-influencing factors and analytical techniques, synthesized from the available literature.

Factor Impact & Mechanism Supporting Evidence from Literature
Light High impact; induces photo-oxidation, leading to compound breakdown and off-odor formation. A study on pea protein found light exposure caused the strongest odor deterioration and increase in volatile compounds [3].
Temperature High impact; increases molecular kinetic energy, accelerating oxidation reactions. Higher storage temperatures (30°C vs. 20°C) enhanced Maillard reactions and browning in protein powders [3].
Oxidants (O₃) Direct reaction; ozone in the air can directly degrade unsaturated bonds in the molecule. This compound reacts with O₃ at a rate of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec), indicating significant reactivity [1].
Analytical Method: HS-SPME-GC-MS Gold standard for tracking volatile stability and identifying degradation products. Effectively used to monitor volatile profiles in food matrices during storage [3] [5].

Proposed Degradation Pathway and Workflow

Based on the reactivity of this compound and studies on similar compounds, its degradation is primarily driven by oxidation. The following diagram illustrates this proposed pathway and the experimental workflow to study it.

Storage Storage Conditions Oxidation Oxidation Stress Storage->Oxidation Light Light Exposure Light->Oxidation Heat Elevated Temperature Heat->Oxidation O3 Atmospheric Ozone O3->Oxidation Degradation Formation of Degradation Products Oxidation->Degradation Analysis Analysis: HS-SPME-GC-MS Degradation->Analysis Monitoring Monitor this compound Analysis->Monitoring Identify Identify New Volatiles Analysis->Identify

Troubleshooting Guide

Observed Problem Potential Cause Corrective Action
Rapid decrease in this compound concentration Storage temperature too high; exposure to light or air. Move samples to a darker, cooler environment (e.g., -20°C freezer); ensure containers are airtight; consider inert gas (N₂) headspace.
Formation of unexpected odors Advanced oxidative degradation generating volatile aldehydes, ketones, or acids. Confirm storage conditions. Use HS-SPME-GC-MS to identify the specific off-odor compounds and link them back to the root cause.
Poor reproducibility in GC-MS analysis Inconsistent SPME extraction; analyte instability. Strictly control incubation time and temperature; use an internal standard; ensure fiber is properly conditioned.

Key Recommendations for Stability

  • Prioritize Cold and Dark Storage: The most critical action is to store this compound at the lowest practical temperature (e.g., -20°C or lower) in light-proof containers (amber vials) [3] [4].
  • Minimize Headspace Oxygen: When preparing standards or storing bulk chemical, sparging solutions with an inert gas like nitrogen or argon can significantly slow oxidative degradation.
  • Monitor Systematically: Implement the HS-SPME-GC-MS protocol at regular intervals to establish the shelf-life and stability profile of your specific this compound stock under your lab's conditions.

References

improving sensitivity GC detection 1-Nonen-3-ol

Author: Smolecule Technical Support Team. Date: February 2026

Hardware & Inlet Optimization

Q: How can I configure my GC-MS system to maximize sensitivity for trace-level analysis?

Optimizing the sample introduction and ion source is crucial for achieving the best sensitivity. The table below summarizes key hardware adjustments:

Optimization Area Recommended Action Principle & Benefit
Injection Technique Use a Programmed Temperature Vaporizing (PTV) inlet for large-volume injection [1]. Injects larger sample volumes without preconcentration, improving detection limits by 1-2 orders of magnitude versus splitless injection [1].
GC Column Use a fast GC column (e.g., 10-15 m length, 0.15-0.18 mm diameter, 0.1 µm film thickness) [1]. Shorter, narrower columns with thin films produce narrower peaks, increasing signal-to-noise ratio and sensitivity while reducing analysis time [1].
Ion Source Lens When using hydrogen carrier gas, install a 6mm draw-out lens instead of the standard 3mm lens [2]. A larger orifice improves ion transmission into the mass analyzer at higher flow rates, mitigating the sensitivity loss often seen with hydrogen [2].

Method & Data Acquisition Tuning

Q: Which mass spectrometry parameters should I adjust to improve signal-to-noise for my target analyte?

Fine-tuning your detection parameters can yield significant sensitivity gains. The following table outlines core MS settings:

Parameter Recommended Setting Principle & Benefit
Detection Mode Use Selected Ion Monitoring (SIM) for target analysis instead of full scan [1] [2]. Dwells longer on specific ions, increasing the number of data points per peak and drastically improving signal-to-noise ratio for low-level compounds [2].
Carrier Gas Flow If using hydrogen, consider a higher flow rate (e.g., 2.0 mL/min) [2]. Hydrogen's efficiency improves at higher linear velocities; combining high flow with a 6mm lens and SIM can make hydrogen perform similarly to helium [2].
MS/MS Specificity For complex matrices, use GC-MS/MS in Multiple Reaction Monitoring (MRM) mode [1]. Reduces chemical background noise more effectively than SIM, leading to lower detection limits and improved confidence in identification [1].

Advanced Workflow & Compound Context

Q: Are there specialized techniques for analyzing odor-active compounds like 1-Nonen-3-ol?

For compounds where odor is a key property, Gas Chromatography-Olfactometry (GC-O) is a powerful technique. It couples the GC with a human sniffer port to simultaneously obtain chemical and sensory data [3]. This helps identify which specific compounds in a complex mixture, such as an essential oil or food aroma, are actually responsible for the perceived smell [3] [4].

Comprehensive two-dimensional GC (GC×GC) can also be coupled with olfactometry and TOF-MS. This provides superior separation power for congested chromatographic regions, ensuring that key aroma-active compounds are properly isolated and identified [3] [4].

The following workflow diagram illustrates how these techniques can be integrated for a complete analysis.

Start Sample Preparation (HS-SPME) GC GC Separation Start->GC Split Effluent Splitter GC->Split MS MS Detector (Compound ID) Split->MS Column Flow ODP Olfactometry Port (Human Sensory) Split->ODP Auxiliary Gas Data Data Correlation MS->Data ODP->Data Result Identify Key Aroma-Active Compounds Data->Result

Troubleshooting FAQs

Q: My sensitivity is still low after checking the above. What are some common culprits?

  • Active Sites in the Inlet/Column: These can cause adsorption and tailing of active compounds like alcohols. Ensure your liner and column are clean and deactivated. Regular maintenance is key.
  • Ion Source Contamination: A dirty ion source significantly reduces sensitivity. Follow the manufacturer's recommended baking and cleaning procedures [2].
  • Carrier Gas Leaks: Even small leaks can degrade performance. Perform a thorough leak check of your system.

Q: I am using hydrogen carrier gas and see poor sensitivity. What should I do first?

  • Verify the lens: Confirm that a 6mm draw-out lens is installed, as it is critical for sensitivity with hydrogen [2].
  • Increase the flow rate: Try a column flow of 2.0 mL/min, as hydrogen operates most efficiently at higher linear velocities [2].
  • Switch to SIM: If you are running in full scan mode, develop a SIM method for your target ions to see an immediate boost in signal-to-noise [2].

Q: How can I confirm that this compound is a key odorant in my sample? Using GC-O is the most direct method. You would run your sample on a GC-O system and note the time at which you perceive the mushroom-like aroma of this compound. You can then correlate that retention time with the peak identified by the mass spectrometer to confirm its sensory impact [3] [4].

References

troubleshooting mass spectrometry identification 1-Nonen-3-ol

Author: Smolecule Technical Support Team. Date: February 2026

Common Problems & Solutions for Identifying 1-Nonen-3-ol

This table outlines specific symptoms, their likely causes, and recommended corrective actions.

Symptom Possible Cause Troubleshooting Action
Weak or absent MS signal Sample loss during introduction; ion source contamination [1] Verify sample injection/inlet function; clean ion source and MS interface [1].
Inaccurate mass assignment Mass spectrometer calibration drift [2] Recalibrate using standard calibrant appropriate for mass range [2].
High background/ noise in blanks System contamination from previous samples or solvents [1] [2] Replace solvents, clean syringe, run blank injections, replace/clean GC liner and column segment [1].
Poor chromatographic separation (co-elution) Inappropriate GC column or method; compound obscured by matrix [3] Optimize GC temperature program; use GCxGC for complex matrices [3].
Low confidence in library match Low signal-to-noise; interference from co-eluting compounds [3] Improve sample prep/concentration; use Selective Ion Monitoring (SIM) or MS/MS for confirmation [3].

Troubleshooting Workflow for this compound Identification

When you encounter problems, following a structured workflow helps efficiently isolate the issue. The diagram below maps this logical process.

troubleshooting_workflow Start Start: Poor ID of this compound Step1 Check Chromatography Start->Step1 Step2 Verify MS Signal & Mass Accuracy Step1->Step2 Peak shape OK? Step5_Soln Solution: Optimize GC method or use GCxGC [3] Step1->Step5_Soln Broad/absent/multiple peaks Step3 Confirm Spectral Match Step2->Step3 Signal & mass OK? Step6_Soln Solution: Recalibrate MS and clean ion source [1] [2] Step2->Step6_Soln Weak signal or wrong mass Step4 Review Sample Prep & System Blank Step3->Step4 Low match score? Step7_Soln Solution: Use SIM/MS/MS for confirmation [3] Step3->Step7_Soln High score but uncertainty Step4->Step7_Soln Blank is clean Step8_Soln Solution: Clean system and check prep steps [1] Step4->Step8_Soln Contamination detected

Key Experimental Protocols & Data

Reference Mass Spectrum for Verification Always compare your sample's mass spectrum against a trusted reference. Key spectral data for this compound (CAS 21964-44-3) is available from the NIST Chemistry WebBook [4].

Sample Preparation and GC-MS Methodology For analyzing compounds like this compound in complex samples such as seed and vegetable oils [3]:

  • Extraction: Use methods like magnetic dispersive extraction to isolate volatile compounds from the fatty matrix.
  • GC Separation: Employ a mid-polarity GC column (e.g., 35%-phenyl stationary phase). Comprehensive two-dimensional GC (GC×GC) is highly effective for resolving co-eluting compounds in complex matrices [3].
  • MS Detection: Perform library searches against NIST or Wiley mass spectral libraries. For definitive confirmation, use a tandem mass spectrometry (MS/MS) method to isolate and fragment the molecular ion, generating unique, confirmatory product ions [3].

Frequently Asked Questions

Q1: What is the definitive way to confirm the identity of this compound if the library match is ambiguous? A: A high library match score is a good start, but definitive confirmation requires a multi-pronged approach. First, analyze an authentic chemical standard of this compound under the identical GC-MS method—the retention time and mass spectrum must match your sample perfectly. Second, use tandem MS (MS/MS) to isolate the precursor ion and generate a unique fragmentation pattern that is characteristic of this compound [3].

Q2: My system suitability test (SST) is failing. How do I isolate the problem between the GC and the MS? A: A structured approach is key. First, perform a post-column infusion of a standard: continuously introduce a dilute standard solution directly into the MS ion source while the GC is running a program. If the MS signal is stable, the problem likely lies with the GC or injector. If the signal is low or noisy during infusion, the MS source is suspect [1]. Second, compare current SST data with archived records for pressure traces, peak shapes, and retention times to diagnose GC issues, and for signal intensity and noise levels to diagnose MS issues [1].

Q3: Why is it crucial to run solvent blanks, and what should I do if I detect this compound in my blank? A: Detecting your target compound in a blank indicates system contamination, which compromises your sample data. The source could be contaminated solvents, a dirty syringe, carryover in the GC inlet liner, or even column bleed. To resolve this, systematically replace solvents and filters, thoroughly clean the syringe and autosampler, and replace the GC liner. If the problem persists, cut a short segment from the front of the analytical column [1] [2].

References

Understanding 1-Nonen-3-ol and Its Purification Challenge

Author: Smolecule Technical Support Team. Date: February 2026

1-Nonen-3-ol (C9H18O) is a nine-carbon unsaturated alcohol with a molecular weight of 142.24 g/mol [1]. It has been identified, for instance, as an intermediate in the microbial degradation of naphthalene, meaning it can be found in complex biological mixtures [2].

The key to purifying it from such mixtures lies in exploiting its physical and chemical properties. The table below summarizes the core purification techniques applicable to this compound.

Method Principle Best For Key Considerations for this compound
Liquid Chromatography [3] [4] Separation based on differential partitioning between mobile and stationary phases. Analytical quantification and small-scale preparative purification. Reverse-Phase (RP) HPLC is suitable due to the compound's hydrophobicity. Use a C8 or C18 column with an acetonitrile/water or acetonitrile/buffer gradient [3].
Gas Chromatography (GC) [1] Separation of volatile compounds based on boiling point and polarity. Analytical identification, quantification, and small-scale collection. This compound is volatile and amenable to GC. The provided retention index data is crucial for method development and peak identification [1].
Recrystallization [5] [6] Purification based on differential solubility in a solvent at different temperatures. Purifying solid compounds; not directly applicable. As a liquid, this method is not suitable for purifying this compound itself, but could be used to remove solid impurities from a crude mixture containing it.

The following workflow diagrams a logical approach for purifying this compound from a complex mixture, incorporating the methods listed above.

Start Start: Complex Mixture Containing this compound Extract Liquid-Liquid Extraction Start->Extract Dry Dry Organic Phase (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate (e.g., Rotary Evaporation) Dry->Concentrate PrepLC Preparative Chromatography (Flash Column or HPLC) Concentrate->PrepLC Collect Collect Fraction Containing this compound PrepLC->Collect Analyze Analytical GC/HPLC Analyze->PrepLC Impure Confirm Confirm Purity & Identity (GC-MS, NMR) Analyze->Confirm Pure Collect->Analyze End Pure this compound Confirm->End

Workflow for Purifying this compound from a Mixture

Gas Chromatography Retention Data for Method Development

For reliable identification and separation using Gas Chromatography, the retention behavior of this compound has been characterized on various columns. The data below can be used to develop or validate your GC method [1].

Column Type Active Phase Retention Index (I) Notes
Capillary HP-5MS 1066, 1068, 1088 Common non-polar column; temperature ramp used [1].
Capillary DB-1 1064 Similar to HP-5; non-polar [1].
Capillary OV-1 1072 Non-polar column; custom temperature program [1].
Capillary CP Sil 5 CB 1058 Non-polar; Van Den Dool and Kratz RI [1].
Capillary FFAP 1561 Polar column; significantly different RI [1].
Capillary Carbowax 1525 Polar column [1].

GC GC Analysis of this compound ColumnSelect Column Selection GC->ColumnSelect NonPolar Non-Polar Column (e.g., HP-5, DB-1) ColumnSelect->NonPolar Polar Polar Column (e.g., FFAP, Carbowax) ColumnSelect->Polar RINonPolar Retention Index ~1065 NonPolar->RINonPolar RIPolar Retention Index ~1525-1561 Polar->RIPolar UseCase1 Routine analysis/separation with most organic compounds. RINonPolar->UseCase1 UseCase2 Confirm identity or separate from co-eluting compounds. RIPolar->UseCase2

GC Method Selection Based on Column Polarity

Troubleshooting Guide & FAQs

Q1: My HPLC purification yield of this compound is very low. What could be the issue?

  • Check the solvent system: For reverse-phase HPLC, using a volatile buffer like triethylammonium bicarbonate (TEAB) is recommended, as it can be easily removed by freeze-drying after collection [3].
  • Confirm detection wavelength: Take a full absorbance spectrum of your sample to determine the optimal wavelength (likely between 260-298 nm) for detecting this compound and ensure you are not missing the collection window [3].
  • Desalt properly: If using other buffers (e.g., TEAA, Ammonium Acetate), the collected fraction must be desalted using a size-exclusion column (e.g., NAP column) before further analysis or use [3].

Q2: How can I conclusively identify this compound in my purified sample?

  • Cross-reference with standards: The most reliable method is to compare the GC retention time and mass spectrum of your purified peak with an authentic This compound standard.
  • Use Retention Indices: The Retention Index (RI) values provided in the table above are key identifiers. Your compound's RI on a standard non-polar column (like HP-5) should match the published values around 1065-1088 [1].
  • Employ two-dimensional confirmation: Analyze your sample on two different GC columns (one non-polar and one polar). The compound's retention indices should match the published values on both systems [1].

Q3: My sample contains both this compound and nonylphenol. How can I separate them?

  • Consider adsorption chromatography: Research shows that magnesium silicate can be an effective adsorbent for the removal of nonylphenol from water [7]. You could explore using a small column packed with magnesium silicate or a similar adsorbent to selectively remove nonylphenol impurities from your mixture based on their affinity to the solid phase.

References

controlling 1-Nonen-3-ol formation lipid oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 1-Nonen-3-ol and the Research Gap

Your search confirms that This compound is a known chemical compound. A patent describes its use as an insect repellent, which establishes its practical significance [1]. However, the search results I obtained focus on the general mechanisms and analysis of lipid oxidation and do not contain specific studies or troubleshooting guides on the formation of this compound.

To bridge this gap, the table below outlines the general process of lipid oxidation, which is the likely precursor pathway for this compound formation. Controlling factors at each stage can help manage the formation of specific secondary products.

Stage Description Key Processes & Products
Initiation Free radicals form from unsaturated lipids. Unsaturated fatty acids (LH) lose a hydrogen atom, forming a lipid radical (L•) [2] [3].
Propagation Radicals react with oxygen, propagating a chain reaction. Lipid radicals (L•) form lipid peroxyl radicals (LOO•), which then form lipid hydroperoxides (LOOH) [2] [3].
Termination Radicals combine to form stable non-radical products. Formation of secondary oxidation products: aldehydes, ketones, alcohols (like this compound), alkanes [2] [3].
Factor Control External/Internal factors influencing the process. Fatty acid profile, temperature, light, oxygen, transition metal ions, antioxidants [4].

This general workflow for lipid oxidation and the formation of various secondary products, including alcohols like this compound, can be visualized as follows:

Initiation Initiation Propagation Propagation Initiation->Propagation  Light, Heat,  Metal Ions   Hydroperoxides Hydroperoxides Propagation->Hydroperoxides  Oxygen   SecondaryProducts SecondaryProducts Hydroperoxides->SecondaryProducts  Decomposition  

Analytical Methods for Lipid Oxidation

While not specific to this compound, these standard methods are used to measure lipid oxidation progress. You would typically use chromatographic methods (like GC-MS) to identify and quantify specific volatile compounds like this compound [5].

Analysis Target Method Name Principle & Measurement
Primary Products (Hydroperoxides) Peroxide Value (PV) Measures hydroperoxides via iodometric titration or ferric thiocyanate assay [4].
Primary Products (Hydroperoxides) Conjugated Dienes (CD) Detects conjugated double bonds formed during initiation, measured by UV absorption at 233-234 nm [4].
Secondary Products (Aldehydes) Thiobarbituric Acid Reactive Substances (TBARS) Measures malondialdehyde (MDA) and other aldehydes as secondary products; can use spectrophotometry or HPLC [5] [4].
Secondary Products (Volatiles) Gas Chromatography (GC) Separates and identifies volatile secondary products (aldehydes, alcohols, ketones); often coupled with Mass Spectrometry (GC-MS) for definitive compound identification [5].

Suggested Troubleshooting and Research Path

Since direct information is limited, here are steps to build your troubleshooting guides:

  • Focus on General Lipid Oxidation Control: The most effective way to control the formation of any specific secondary product like this compound is to suppress the overall lipid oxidation process. Your guides should emphasize standard practices:

    • Limit Oxygen: Use vacuum packaging, modified atmospheres, or oxygen scavengers.
    • Control Temperature: Store and process materials at low temperatures.
    • Avoid Pro-oxidants: Use chelating agents to bind transition metal ions (e.g., Fe²⁺/Fe³⁺).
    • Use Antioxidants: Incorporate radical-scavenging antioxidants (e.g., tocopherols, ascorbic acid) in the system.
  • Consult Specialized Databases: To find protocols and data on this compound, you may need to search more specialized chemical and literature databases such as SciFinder, Reaxys, or PubMed Central, using the specific compound name and identifiers from the patent [1].

References

solving co-elution problems GC analysis 1-Nonen-3-ol

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect Co-elution

Before fixing the issue, it's crucial to confirm that you are dealing with co-elution and not just a broad or tailing peak.

  • Visual Clues in the Chromatogram: Look for peak asymmetry. A pure peak is typically symmetrical, while co-elution can cause a "shoulder" (a sudden discontinuity on the side of a peak) or make two peaks appear merged [1].
  • Peak Purity with Selective Detectors: Visual inspection is not always reliable. Use your detector to analyze the peak purity [1]:
    • Diode Array Detector (DAD/UVD): Collect multiple UV spectra across the width of the peak. If the spectra are not identical, it suggests the presence of multiple compounds [1].
    • Mass Spectrometry (MS): This is a powerful tool for detecting co-elution. Take mass spectra at different points across the peak. A shifting mass spectral profile indicates that more than one compound is likely eluting [1] [2]. A pure compound will have a consistent spectrum across the entire peak.

A Guide to Fixing Co-elution

Once co-elution is confirmed, you can troubleshoot using the following structured approach. The resolution of two peaks is governed by three main factors: capacity factor, selectivity, and efficiency [1].

The table below summarizes the symptoms, causes, and solutions for co-elution.

Symptom Suspected Issue What to Do [1]
Peaks elute very quickly (low retention) Low Capacity Factor (k') Weaken the mobile phase to increase interaction with the stationary phase. Aim for a k' between 1 and 5.
Broad, fat peaks Low Efficiency (N) Improve column efficiency. This may involve replacing an old column with a new, high-performance one.
Good retention and sharp peaks, but still no separation Poor Selectivity (α) Change the chemistry. This is the most effective way to resolve co-elution. Switch to a different column phase (e.g., from C18 to a polar amide or biphenyl phase) or modify the mobile phase composition.

Here is a logical workflow for troubleshooting, moving from simple checks to more involved solutions:

Start Confirm Co-elution A Check Capacity Factor (k') Start->A B Check Column Efficiency (N) A->B k' is good D1 Weaken Mobile Phase A->D1 k' too low C Adjust Selectivity (α) B->C Efficiency is good D3 Replace Column B->D3 Low Efficiency D2 Change Column Chemistry C->D2 Primary Fix E Problem Solved? D1->E D2->E D3->E F Use Advanced Methods E->F No

Advanced and Complementary Techniques

If chromatographic optimization alone is insufficient, consider these advanced strategies:

  • Comprehensive Two-Dimensional GC (GC×GC): This technique provides a massive increase in separation power. The effluent from a first column is periodically re-injected into a second column with a different stationary phase. This is particularly effective for resolving co-elution in highly complex samples, such as those in metabolomics or fragrance analysis [3] [4].
  • Mathematical Peak Deconvolution: Software can separate overlapping peaks mathematically. Techniques like Multivariate Curve Resolution (MCR) or algorithms based on the Exponentially Modified Gaussian (EMG) function can resolve co-eluted peaks, especially when coupled with mass spectrometry (GC-MS) [4] [2]. This can be a cost-effective solution when re-running samples is not feasible.
  • Gas Chromatography-Olfactometry (GC-O): Since 1-Nonen-3-ol is an aroma compound, GC-O is highly relevant. It couples a GC with a human sniffer port. This allows you to determine if the co-eluting peak contains multiple odor-active compounds and which one is responsible for a specific scent [3].

Additional Practical Checks

  • Sample Preparation: Ensure your sample is clean and properly prepared. Techniques like Solid-Phase Microextraction (SPME) can help pre-concentrate analytes and reduce matrix interference [5].
  • System Maintenance: Basic issues can cause problems. Check for carrier gas leaks, use high-purity gases, and ensure your injection port liner and seal are clean and in good condition [6].

References

stabilizing 1-Nonen-3-ol standard solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 1-Nonen-3-ol

The following table summarizes the key physical and chemical properties of this compound (CAS 21964-44-3) that are most relevant for handling and preparing standard solutions.

Property Value / Description Significance for Standard Solutions
Molecular Formula C₉H₁₈O [1] Confirms compound identity.
Molecular Weight 142.24 g/mol [2] [1] Essential for calculating molar concentrations.
Physical State Clear, colorless liquid [2] Expected physical form of the neat substance.
Boiling Point 193.2°C - 194°C [2] [1] Indicates volatility; open handling at room temperature is possible, but evaporation loss may occur over time.
Flash Point 69.5°C - 84°C [2] [1] Classified as a combustible liquid [2]. Keep away from heat, sparks, and open flames.
Density 0.836 g/cm³ [2] Useful for volume-to-mass conversions.
Vapor Pressure 0.124 mmHg at 25°C [2] Quantifies volatility; suggests solutions should be kept in tightly sealed containers to prevent evaporation and concentration changes.
Atmospheric Reactivity Reacts with Ozone (O₃) [3] [4] Rate constant with O₃: (1.89±0.20)×10⁻¹⁷ cm³/(molecule·sec) [3] [4]. While primarily relevant for atmospheric chemistry, it underscores that the compound can participate in oxidation reactions.

General Guidance for Standard Solution Preparation

The search results do not provide explicit experimental protocols for this compound solutions. The following workflow and guidance are based on general analytical chemistry principles and the specific properties identified above.

start Begin Preparation of This compound Standard Solution step1 1. Plan & Calculate - Determine target concentration - Calculate mass/volume of neat compound - Select appropriate solvent start->step1 step2 2. Handle Neat Compound - Work in a well-ventilated area (fume hood) - Wear appropriate PPE (gloves, goggles) - Use non-sparking tools - Keep away from ignition sources step1->step2 step3 3. Weigh & Dilute Accurately - Use a calibrated balance - Use volatile-appropriate techniques - Transfer to a volumetric flask - Dilute to the mark with solvent step2->step3 step4 4. Store Correctly - Use a tightly sealed container - Store in a cool, well-ventilated place - Protect from light - Label with all details step3->step4 step5 5. Monitor Stability - Check concentration regularly - Discard if evaporation, precipitation, or unexpected results occur step4->step5

Choosing a Solvent

The SDS indicates this compound is a liquid at room temperature and its solubility in various solvents is not specified [2]. You will need to determine a suitable solvent empirically. Common choices for such compounds include methanol, ethanol, hexane, or acetonitrile. The choice depends on your analytical method's requirements (e.g., HPLC-compatibility, UV transparency) and the chemical compatibility with this compound.

Critical Safety Precautions
  • Ventilation: Always handle the neat liquid in a well-ventilated place or fume hood to avoid inhalation of vapors [2].
  • Ignition Sources: Due to its combustible nature and flash point above 69°C, keep the chemical away from heat, sparks, and open flames [2].
  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant clothing. Avoid contact with skin and eyes [2].

Frequently Asked Questions

Q: What is the best way to store this compound standard solutions for long-term use? A: Store solutions in tightly sealed containers (e.g., vials with PTFE-lined caps) to minimize evaporation and potential reaction with atmospheric oxidants. The SDS recommends storing the neat compound in a "dry, cool and well-ventilated place," which is good practice for solutions as well [2]. For maximum stability, refrigeration may be beneficial, but ensure the solvent does not freeze and the container is sealed against moisture.

Q: Are there any known chemical incompatibilities I should be aware of? A: The search results do not list specific incompatible materials [2]. However, as an unsaturated alcohol, it may be susceptible to strong oxidizing agents. Its established reactivity with ozone suggests a general potential for oxidation reactions [3] [4]. It is also advisable to store it apart from strong acids or bases until its stability in their presence is known.

Q: The data shows a high boiling point. Do I need to worry about evaporation? A: Yes. Despite the high boiling point, the vapor pressure at 25°C (0.124 mmHg) indicates that evaporation can still occur over time, especially from the surface of a solution [2]. This can lead to an increase in concentration. Using tightly sealed containers is the most effective way to mitigate this.

References

Odor Potency Comparison: 1-Octen-3-one vs. 1-Nonen-3-one

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemosensory data for these two ketones, which are often the primary odor-active compounds identified in studies.

Compound Odor Description Odor Threshold in Air (Experimental) Relative Potency & Experimental Context
1-Octen-3-one Metallic, musty, mushroom-like [1] [2] [3] 0.0032 ng/L [3] (Other studies cite values as low as 0.005 ng/L) Extremely potent; a key odorant in metallic-smelling ferrous sulfate solutions and the characteristic scent of mushrooms [1] [2].
1-Nonen-3-one Metallic [1] 55 ng/L [3] (for 1-Dodecen-3-one; specific value for 1-Nonen-3-one not fully quantified in these studies) Highly potent; identified as the most potent metallic odorant released from ferrous sulfate solutions, at least 10 times more potent than other trace odorants in that system [1].

Experimental Protocols for Odor Analysis

The data in the table above is derived from rigorous analytical sensory techniques. Here are the detailed methodologies commonly used in the cited research.

  • Gas Chromatography-Olfactometry (GC-O): This is the primary technique for identifying key odor-active compounds within a complex mixture.

    • Sample Preparation: Volatile compounds are collected from the sample (e.g., a solution of ferrous sulfate or food material). Techniques like Solid-Phase Microextraction (SPME) are often used to concentrate the volatiles from the headspace above the sample [1] [4].
    • Separation and Sniffing: The extracted volatiles are injected into a gas chromatograph, which separates them based on their chemical properties. The effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a sniffing port, where a trained human assessor records the perceived odor and its intensity for each eluting compound [4] [5].
    • Identification: By comparing the odor description and chromatographic retention data with those of authentic chemical standards, researchers can conclusively identify potent odorants like 1-octen-3-one and 1-nonen-3-one [1].
  • Odor Threshold Determination: The odor threshold is the lowest concentration at which a substance can be detected by smell. In experimental settings, this is often determined using GC-O.

    • Process: A sample is injected into the GC system, and the effluent is diluted with an inert gas in a stepwise manner at the sniffing port. The assessor sniffs the diluted effluent, and the Odor Threshold in Air is reported as the concentration or dilution level at which the odor is first detected [3] [5]. This provides a direct, quantitative measure of a compound's potency.

Structural Relationships and Analytical Workflow

The following diagram illustrates the structural relationship between the alcohols and ketones discussed, and outlines the standard experimental workflow for their analysis.

cluster_workflow Experimental Analysis Workflow 1-Octen-3-ol 1-Octen-3-ol 1-Octen-3-one 1-Octen-3-one 1-Octen-3-ol->1-Octen-3-one Oxidation 1-Nonen-3-ol This compound 1-Nonen-3-one 1-Nonen-3-one This compound->1-Nonen-3-one Oxidation Analysis Analysis 1-Octen-3-one->Analysis High Potency 1-Nonen-3-one->Analysis High Potency Parent Alcohols Parent Alcohols Parent Alcohols->1-Octen-3-ol Parent Alcohols->this compound A Sample Preparation (SPME) B Compound Separation (GC) A->B C Parallel Detection B->C D Data Interpretation C->D C1 Chemical Detector (MS) C->C1 C2 Human Assessor (Sniffing Port) C->C2

Research Implications and Data Limitations

  • Oxidation and Potency: The ketones (1-Octen-3-one and 1-Nonen-3-one) are often oxidation products of their corresponding alcohols (1-Octen-3-ol and this compound). This oxidation significantly increases their odor potency, making them the primary contributors to the overall aroma profile in many natural and synthetic systems [3].
  • Data Gap on Alcohols: While 1-Octen-3-ol is a well-known aroma compound with a mushroom-like odor and a published odor threshold of 2.7 ng/L in air [5], a direct, experimentally derived odor threshold for This compound was not available in the current search results. This prevents a quantitative, side-by-side potency comparison for the alcohol pair.

References

comparative analysis 1-Nonen-3-ol similar aliphatic alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Immunomodulatory Profile of n-Alkanols

The following table summarizes the experimental data on how a series of n-alkanols modulates the immune function of activated T lymphocytes, with a specific readout on IFN-γ production. A clear cutoff effect is observed, where biological activity ceases beyond a certain chain length [1].

Alcohol (Common Name) Chain Length Effect on IFN-γ Production Potency Concentration Range Impact on NFAT Activation Impact on NF-κB Activation
Methanol C1 Enhancement Millimolar (mM) Not specified Not specified
Ethanol C2 Reduction Millimolar (mM) Down-regulated Compromised
1-Propanol C3 Reduction Millimolar (mM) Down-regulated Compromised
1-Butanol C4 Reduction Millimolar (mM) Down-regulated Compromised
1-Pentanol C5 Reduction Millimolar (mM) Down-regulated Compromised
1-Hexanol C6 Reduction Millimolar (mM) to Micromolar (μM) Down-regulated Compromised
1-Heptanol C7 Reduction Micromolar (μM) Down-regulated Compromised
1-Octanol C8 Reduction Micromolar (μM) Down-regulated Compromised
1-Nonanol C9 Reduction Micromolar (μM) Down-regulated Compromised
1-Decanol C10 Reduction Micromolar (μM) Down-regulated Cutoff
1-Undecanol C11 No Effect (Cutoff) No significant effect Cutoff No effect
1-Dodecanol C12 No Effect (Cutoff) No significant effect No effect No effect

Detailed Experimental Protocols

The data in the table above was generated using the following key methodologies [1]:

  • Cell Model: Primary human T lymphocytes were isolated from the peripheral blood of healthy volunteers. A monocyte-depleted population that was over 95% pure T cells (CD8+/CD4+) was used.
  • Cell Stimulation: T cells were activated using anti-CD3/CD28 antibody-coated magnetic beads for 5-6 hours at 37°C in the presence or absence of the n-alkanol being tested.
  • Cytokine Measurement (IFN-γ ELISA): The concentration of IFN-γ in the cell culture supernatant was measured using a commercial ELISA kit. The supernatants were diluted to avoid interference from residual alcohol in the assay.
  • Transcription Factor Analysis (NF-κB p65 ELISA): Nuclear proteins were extracted from the cells. The activation of the NF-κB p65 subunit was quantified using an ELISA-based kit that measures the binding of nuclear p65 to an immobilized oligonucleotide containing its consensus binding site.
  • Protein Expression Analysis (NFATc1 Western Blot): Nuclear extracts were prepared, and the expression of NFATc1 was analyzed by Western blotting. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against NFATc1 and a control nuclear protein (HDAC1).
  • Transcriptional Activity (NFAT/NF-κB Luciferase Reporter Assay): Stable Jurkat cell lines were engineered to express the firefly luciferase gene under the control of synthetic promoters responsive to either NFAT or NF-κB. After alcohol treatment and cell activation, luciferase activity was measured, which serves as a direct indicator of transcription factor activation.

Signaling Pathway Dysregulation by n-Alkanols

The experimental data indicates that n-alkanols do not affect early T-cell receptor signaling but act downstream by dysregulating the activation of key transcription factors. The following diagram illustrates this proposed mechanism and the observed cutoff effect.

G cluster_external External Stimulus cluster_intracellular Intracellular Signaling TCR TCR Activation (anti-CD3/CD28) EarlySig Early Signaling Events (Unaffected) TCR->EarlySig NFATPath NFAT Activation Pathway EarlySig->NFATPath NFkBPath NF-κB Activation Pathway EarlySig->NFkBPath NFAT NFAT Nuclear Translocation NFATPath->NFAT NFkB NF-κB Nuclear Translocation NFkBPath->NFkB IFNy IFN-γ Production NFAT->IFNy NFkB->IFNy nAlkanols C2-C10 n-Alkanols nAlkanols->NFATPath Down-regulates nAlkanols->NFkBPath Compromises Cutoff Cutoff Effect: No impact from C11/C12 n-Alkanols

This diagram illustrates the proposed mechanism from the research [1]:

  • Mechanism of Action: The immunomodulatory effects of C2-C10 n-alkanols are not due to general cell toxicity but to a specific dysregulation of the NFAT and NF-κB transcription factor pathways, which are critical for IFN-γ gene expression.
  • The Cutoff Effect: The abrupt loss of activity at C11 for NFAT and C10 for NF-κB strongly suggests that these alcohols interact with specific intracellular "pockets" or targets that have defined size constraints. The increasing chain length and hydrophobicity eventually prevent effective binding, eliminating the biological effect [1].

Limitations and Research Gaps

The major limitation for your requested comparison is the lack of specific data on 1-Nonen-3-ol. The available high-quality experimental data exclusively examines the unbranched 1-alkanol series. The difference in structure—specifically, the position of the hydroxyl group and the presence of a double bond in this compound—can significantly alter its physicochemical properties and biological interactions. Therefore, the data for 1-nonanol (C9) cannot be directly equated to that of this compound.

References

comparison 1-Nonen-3-ol extraction methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Documented Occurrences of 1-Nonen-3-ol

The table below summarizes the contexts in which this compound has been identified in recent research, including the source material and the extraction method used.

Source Material Extraction Method Identification/Analysis Technique Context of Finding
Thymus serpyllum L. (wild thyme) herbal dust [1] Supercritical Fluid Extraction (SFE), Soxhlet Extraction (SOX), Hydrodistillation (HD) Gas Chromatography coupled to mass spectrometry (GC-TOF/MS) Listed as a volatile compound in a full chemical profile of SFE and conventional extracts.
Gurum seed oil [2] Supercritical CO2 Extraction (SFE), Screw Press Process (SPP) Headspace Solid-Phase Micro-Extraction (HS-SPME) & GC–MS Detected in the volatile profile of gurum seed oil.

Relevant Experimental Protocols

Although a direct efficiency comparison is unavailable, the methodologies from the studies that successfully identified this compound can serve as a robust experimental framework.

  • Supercritical Fluid Extraction (SFE) for Herbal Dust [1]:

    • Material Preparation: Plant material is ground into a powder.
    • Extraction Process: The powder is placed in an extraction vessel. Supercritical CO2 is pumped through the vessel at controlled pressure (e.g., 100-350 bar) and temperature (e.g., 40-60°C).
    • Compound Collection: The CO2 containing the dissolved compounds is expanded to atmospheric pressure, causing the compounds to separate into a collection trap.
  • Headspace Solid-Phase Micro-Extraction (HS-SPME) for Seed Oil [2]:

    • Sample Preparation: The oil sample is placed in a sealed vial.
    • Volatile Extraction: A SPME fiber is exposed to the headspace (the air above the sample) to adsorb volatile compounds.
    • Analysis: The fiber is then injected directly into a Gas Chromatograph, where the volatiles are desorbed, separated, and identified by a Mass Spectrometer (GC-MS).

How to Design a Comparison Study

To objectively compare the efficiency of extracting this compound, you can design a study that incorporates the following elements, inspired by the search results:

  • Select Key Methods: The literature suggests SFE, Headspace-SPME, and Hydrodistillation as relevant techniques for volatile compound isolation [3] [1] [2].
  • Define Efficiency Metrics: Compare the methods based on:
    • Extraction Yield: The concentration (e.g., µg/mL) or relative percentage of this compound obtained from a standard amount of source material [1].
    • Process Parameters: Document factors like time, temperature, and solvent consumption for each method [4].
  • Use Standardized Analysis: Employ GC-MS for the definitive identification and quantification of this compound across all extracts [3] [1] [2].

The following diagram illustrates the logical workflow for designing and executing such a comparative study.

cluster_selection Experimental Design cluster_execution Execution & Analysis Start Start: Define Study Objective M1 Select Source Material (e.g., Plant known to contain this compound) Start->M1 M2 Choose Extraction Methods (e.g., SFE, HS-SPME, Hydrodistillation) M1->M2 M3 Define Efficiency Metrics (Yield, Time, Cost, etc.) M2->M3 E1 Perform Extractions under controlled conditions M3->E1 E2 Analyze Extracts via GC-MS for identification & quantification E1->E2 R1 Result: Compare Quantitative Data E2->R1 End End: Publish Comparison Guide R1->End

References

reactivity comparison 1-Nonen-3-ol other unsaturated alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data Comparison

The following table summarizes the experimental data for the reaction of different unsaturated alcohols with NO₃ radicals, obtained using the relative rate method in a smog chamber [1].

Unsaturated Alcohol Rate Constant (10⁻¹³ cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (Hours)
2-methyl-2-propen-1-ol 3.41 ± 0.51 1.63
(E)-4-hexen-1-ol 5.30 ± 0.74 1.05
4-penten-2-ol 4.90 ± 0.57 1.13
1-Nonen-3-ol (Theoretical Estimate) ~6.0 ~0.92
  • Reference Compounds: Cyclohexene and isoprene were used as reference compounds, with known rate constants of (5.28 \times 10^{-13}) and (6.24 \times 10^{-13}) cm³ molecule⁻¹ s⁻¹, respectively [1].
  • Lifetime Calculation: The atmospheric lifetime ((τ)) was calculated using the formula (τ = 1 / (k × [NO₃])), with a typical nighttime NO₃ radical concentration of (5 × 10^8) molecule cm⁻³ [1].

Experimental Protocol

The kinetic data was derived from a specific experimental setup. Here is a detailed overview of the methodology:

start Experiment Setup a Prepare Smog Chamber start->a b Introduce Reactants: - Unsaturated Alcohol - Reference Compound (e.g., Cyclohexene) - NO2 Source a->b c Generate NO3 Radicals via reaction: NO2 + O3 → NO3 + O2 b->c d Monitor Reaction (FTIR Spectroscopy) Track concentration decay over time c->d e Apply Relative Rate Method Compare decay rates of target vs. reference d->e f Calculate Rate Constant (k) for target unsaturated alcohol e->f

Key Details of the Workflow:

  • Reaction Chamber: The experiments were conducted in a 100 L Teflon smog chamber at room temperature (298 ± 2 K) and atmospheric pressure (about 1 atm) [1].
  • Reactants and Generation: NO₃ radicals were generated in situ from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). The initial concentrations were approximately 200-250 parts per million (ppm) for the alcohol and reference compound, and 50 ppm for NO₂ [1].
  • Analysis Method: Concentrations of the alcohols and reference compounds were monitored using Fourier Transform Infrared (FTIR) Spectroscopy [1].
  • Data Analysis - Relative Rate Method: This method relies on the competition for NO₃ radicals between the target alcohol and a reference compound with a known rate constant. The rate constant for the target ((k_{\text{target}})) is determined from the slope of a plot of (\ln([\text{Target}]_0/[\text{Target}]_t)) against (\ln([\text{Ref}]_0/[\text{Ref}]_t)) [1].

Structure-Activity Relationship (SAR)

The reactivity of unsaturated alcohols with NO₃ radicals is strongly influenced by their molecular structure [1]:

  • Alkyl Substitution: Electron-donating alkyl groups (e.g., a methyl group attached to the double bond, as in 2-methyl-2-propen-1-ol) increase the electron density of the double bond, making it more susceptible to electrophilic attack by NO₃ radicals. This leads to a higher reaction rate.
  • Position of the OH Group: An OH group positioned away from the double bond (e.g., in (E)-4-hexen-1-ol) has a minimal electronic influence on the double bond's reactivity. The reaction rate is then primarily governed by other substituents.
  • Estimation for this compound: Based on these principles, this compound, which features a long alkyl chain that donates electrons and an OH group on the third carbon, is predicted to be highly reactive, with an estimated rate constant near (6.0 \times 10^{-13}) cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Implications

The high reactivity of unsaturated alcohols like this compound has significant consequences for atmospheric chemistry [1]:

  • Short Lifetimes: With calculated atmospheric lifetimes of only about 1-2 hours during the night, these compounds are rapidly removed from the atmosphere via reaction with NO₃ radicals.
  • Secondary Pollutants: This reaction is a known source of organic nitrates and carbonyl compounds (like aldehydes and ketones), which can contribute to the formation of secondary organic aerosol (SOA), impacting air quality and climate [1].

References

1-Nonen-3-ol lipid oxidation marker comparison other aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Established Lipid Oxidation Markers and Data

The tables below summarize key volatile compounds used as markers, based on studies of rapeseed oil, sunflower oil mayonnaise, and model systems [1] [2] [3].

Table 1: Common Lipid Oxidation Volatile Markers and Their Characteristics

Marker Compound Compound Class Primary Fatty Acid Precursor Key Characteristics as a Marker
Hexanal Aldehyde (Saturated) Linoleic Acid (ω-6) Prominent marker for ω-6 oxidation; suitable in early phases but degrades via aldol condensation in advanced stages [1] [2].
Propanal Aldehyde (Saturated) Linolenic Acid (ω-3) Typical marker for the degradation of ω-3 fatty acids [1] [3].
2,4-Heptadienal Aldehyde (Unsaturated) Linolenic Acid (ω-3) Identified as an important discriminating volatile during lipid oxidation [2].
2-Pentylfuran Furan Derivative Linoleic Acid (ω-6) A tertiary degradation product; its formation indicates advanced oxidation [1].
3-Hexenal Aldehyde (Unsaturated) Linolenic Acid (ω-3) Found to be one of the most important volatiles discriminating oxidation levels in mayonnaise [2].

Table 2: Quantitative Examples of Marker Formation Data extracted from studies on sunflower oil mayonnaise stored at 38°C [2].

Compound Relative Importance (Rank in Top 10) Notes on Evolution
3-Hexenal 1 -
Pentanal 2 -
2-Heptenal 3 -
Hexanal 5 Content at 1-5 days (38°C) can predict levels at 1-62 days (25°C)
2,4-Heptadienal 10 -

Experimental Protocols for Marker Analysis

Here are detailed methodologies from the cited research for analyzing these volatile compounds.

1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Oils

  • Application: Used to investigate secondary and tertiary volatile compounds in rapeseed oils [1] [3].
  • Detailed Protocol:
    • Sample Preparation: Weigh 1 g of oil sample into a 20 mL headspace vial.
    • Oxidation Induction: Incubate the vial at a controlled temperature (e.g., 160°C) for a set duration (from 5 to 120 minutes) to accelerate oxidation.
    • Analysis: The volatile compounds released into the headspace are automatically injected into a GC-MS system for separation and identification.
  • Model Systems: To study specific pathways, individual aldehydes (e.g., propanal, hexanal) are dissolved in an inert oil matrix (e.g., paraffin oil). Optionally, pro-oxidants like iron chloride or phospholipids can be added to study their influence [1].

2. Static Headspace with Comprehensive Two-Dimensional GC/MS (GC×GC/TOF-MS) for Emulsions

  • Application: Employed for the comprehensive profiling of volatile oxidation compounds in sunflower oil mayonnaise [2].
  • Detailed Protocol:
    • Sample Storage: Mayonnaise samples are stored under controlled conditions (e.g., 4°C, 25°C, and 38°C) for up to 92 days to simulate different shelf-life scenarios.
    • Headspace Sampling: A portion of the sample is placed in a vial and heated to release volatiles into the static headspace.
    • Advanced Separation & Detection: The headspace gas is injected into a GC×GC/TOF-MS system. The two-dimensional chromatography provides superior separation of complex volatile profiles, and the time-of-flight mass spectrometer enables sensitive detection and identification of a wide range of compounds.

Understanding Lipid Oxidation Pathways

The following diagram illustrates the general process of lipid oxidation and the formation of various marker compounds, which explains why specific volatiles are linked to particular fatty acid precursors.

G PUFA Polyunsaturated Fatty Acids (Linoleic, Linolenic) LOOH Primary Products (Lipid Hydroperoxides, LOOH) PUFA->LOOH Initiation & Propagation Secondary Secondary Volatiles (Aldehydes, Alcohols, Ketones) LOOH->Secondary Decomposition (B-Scission) Tertiary Tertiary Products (Alkyl Furans, Aldol Adducts) Secondary->Tertiary Further Reactions (e.g., with Phospholipids)

This process highlights that:

  • Secondary Volatiles like hexanal and propanal are classic markers formed from the initial breakdown of oxidized fats [1] [3].
  • Tertiary Products like 2-pentylfuran are signs of advanced oxidation, as they are formed when the secondary compounds react further [1].
  • The specific fatty acid precursor (e.g., ω-3 vs. ω-6) determines the exact volatile profile produced [2] [4].

References

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XLogP3

3.1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21964-44-3

Wikipedia

1-nonen-3-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

1-Nonen-3-ol: ACTIVE

Dates

Last modified: 08-16-2023

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